molecular formula C8H6ClNS B8801796 2-Chloro-4-methylthieno[3,4-B]pyridine

2-Chloro-4-methylthieno[3,4-B]pyridine

Número de catálogo: B8801796
Peso molecular: 183.66 g/mol
Clave InChI: KNYRJDJCSDZOBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-4-methylthieno[3,4-b]pyridine (CAS Number: 952435-07-3) is a high-purity chemical reagent with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This fused heterocyclic compound features a thienopyridine core structure, which is of significant interest in medicinal and organic chemistry research. Its specific structure is defined by the canonical SMILES string CC1=CC(=NC2=CSC=C12)Cl . The compound exhibits calculated physicochemical properties including an XLogP3-AA value of 3.2, indicating its lipophilicity, a topological polar surface area of 41.1 Ų, and zero hydrogen bond donor counts . As a chlorinated heterocycle, it serves as a versatile synthetic intermediate and building block. Chlorinated compounds are foundational in pharmaceutical development, with more than 250 FDA-approved drugs containing chlorine atoms, and are known to be key ingredients in therapies for a wide range of conditions, including those targeting the nervous system, infectious diseases, and cancer . This reagent is particularly useful for constructing complex molecules via metal-catalyzed cross-coupling reactions, similar to the applications of other chlorinated heterocycles like 2-chloropyridine, which is frequently employed in Suzuki and other palladium-catalyzed couplings to form biaryl systems prevalent in active pharmaceutical ingredients (APIs) . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Fórmula molecular

C8H6ClNS

Peso molecular

183.66 g/mol

Nombre IUPAC

2-chloro-4-methylthieno[3,4-b]pyridine

InChI

InChI=1S/C8H6ClNS/c1-5-2-8(9)10-7-4-11-3-6(5)7/h2-4H,1H3

Clave InChI

KNYRJDJCSDZOBL-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NC2=CSC=C12)Cl

Origen del producto

United States
Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Chloro-4-methylthieno[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The thienopyridine class of molecules has been a cornerstone in the development of antithrombotic therapies. While specific experimental data on the mechanism of action of 2-Chloro-4-methylthieno[3,4-b]pyridine is not extensively available in current scientific literature, its structural classification as a thienopyridine provides a strong basis for predicting its biological activity. This guide will, therefore, delve into the well-established mechanism of action of the thienopyridine class, which is highly anticipated to be the primary mode of action for 2-Chloro-4-methylthieno[3,4-b]pyridine. We will explore the molecular interactions, signaling pathways, and the pivotal role of metabolic activation that characterize this important group of compounds.

The Thienopyridine Paradigm: Irreversible P2Y12 Receptor Antagonism

Thienopyridines, a class of drugs that includes well-known antiplatelet agents like clopidogrel and ticlopidine, exert their therapeutic effect by targeting the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] The central mechanism revolves around the irreversible inhibition of this receptor, which effectively dampens the response of platelets to adenosine diphosphate (ADP), a critical signaling molecule in thrombosis.

A Prodrug's Journey: The Imperative of Metabolic Activation

A defining characteristic of most thienopyridines is their nature as prodrugs.[2] This means that in their administered form, they are biologically inactive. To exert their antiplatelet effect, they must first undergo metabolic conversion in the liver. This biotransformation is a critical step that generates the active metabolite, a highly reactive molecule capable of interacting with the target receptor.

The metabolic activation of thienopyridines is a multi-step process primarily mediated by the hepatic cytochrome P450 (CYP450) enzyme system.[1] While the specific CYP isozymes involved can vary between different thienopyridine derivatives, this enzymatic conversion is essential for the formation of the pharmacologically active compound.

Experimental Workflow: In Vitro Metabolism Assay

To investigate the metabolic activation of a novel thienopyridine like 2-Chloro-4-methylthieno[3,4-b]pyridine, an in vitro metabolism assay using human liver microsomes is a standard approach.

G cluster_0 Incubation cluster_1 Analysis cluster_2 Data Interpretation Compound 2-Chloro-4-methylthieno [3,4-b]pyridine Incubation Incubate at 37°C Compound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Metabolite_ID Identify Potential Metabolites LCMS->Metabolite_ID Metabolic_Pathway Propose Metabolic Pathway Metabolite_ID->Metabolic_Pathway

Caption: Workflow for an in vitro metabolism study.

The Molecular Target: The P2Y12 Receptor

The primary target of the active metabolites of thienopyridines is the P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[3] The P2Y12 receptor is crucial for the amplification of platelet activation initiated by ADP.

Mechanism of Inhibition:

The active metabolite of a thienopyridine forms a covalent, irreversible bond with the P2Y12 receptor.[1] This is typically achieved through the formation of a disulfide bridge with one or more cysteine residues on the extracellular domain of the receptor. This irreversible binding permanently inactivates the receptor for the lifespan of the platelet (approximately 7-10 days).[1]

Signaling Pathway of P2Y12 Receptor and its Inhibition

G cluster_0 Platelet Activation Cascade cluster_1 Thienopyridine Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP VASP VASP-P Dephosphorylation cAMP->VASP Platelet_Activation Platelet Activation & Aggregation VASP->Platelet_Activation Thieno_Metabolite Active Thienopyridine Metabolite Thieno_Metabolite->P2Y12 Irreversibly Binds (Covalent Bond)

Caption: P2Y12 signaling and thienopyridine inhibition.

Functional Consequences of P2Y12 Inhibition

The irreversible blockade of the P2Y12 receptor by a thienopyridine's active metabolite leads to a cascade of downstream effects that ultimately inhibit platelet function:

  • Inhibition of Platelet Aggregation: By preventing ADP-mediated signaling, thienopyridines significantly reduce the ability of platelets to clump together, a critical step in thrombus formation.

  • Reduced Granule Secretion: Platelet activation normally triggers the release of pro-thrombotic factors from intracellular granules. P2Y12 inhibition curtails this process.

  • Stabilization of Platelets: The overall effect is a shift towards a less reactive platelet phenotype, reducing the risk of unwanted clot formation in the vasculature.

Experimental Protocol: Light Transmission Aggregometry (LTA)

A gold-standard method to assess the functional effect of a P2Y12 inhibitor is Light Transmission Aggregometry (LTA).

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from a whole blood sample.

  • Incubation: The PRP is incubated with the test compound (e.g., 2-Chloro-4-methylthieno[3,4-b]pyridine) or a vehicle control.

  • Agonist Addition: An agonist, typically ADP, is added to induce platelet aggregation.

  • Measurement: A specialized aggregometer measures the change in light transmission through the PRP sample as platelets aggregate. Increased light transmission corresponds to increased aggregation.

  • Data Analysis: The extent of aggregation is quantified and compared between the compound-treated and control samples to determine the inhibitory effect.

Summary of Expected Mechanism for 2-Chloro-4-methylthieno[3,4-b]pyridine

Based on its chemical structure, the anticipated mechanism of action for 2-Chloro-4-methylthieno[3,4-b]pyridine is as follows:

FeatureExpected Characteristic
Drug Class Thienopyridine
Activity Antiplatelet Agent
Drug Type Prodrug
Activation Hepatic metabolism via CYP450 enzymes
Molecular Target P2Y12 Receptor on platelets
Mechanism Irreversible, covalent binding to the P2Y12 receptor
Effect Inhibition of ADP-induced platelet activation and aggregation

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2-Chloro-4-methylthieno[3,4-b]pyridine is yet to be published, its classification as a thienopyridine provides a robust framework for understanding its likely biological activity. It is highly probable that this compound acts as a prodrug that, upon metabolic activation, irreversibly antagonizes the P2Y12 receptor, thereby inhibiting platelet function.

Future research should focus on experimentally validating this proposed mechanism. Key studies would include:

  • Metabolism studies to identify the active metabolite(s) of 2-Chloro-4-methylthieno[3,4-b]pyridine.

  • Binding assays to confirm direct and irreversible interaction with the P2Y12 receptor.

  • In vitro and in vivo functional assays to quantify its antiplatelet efficacy.

  • Structural biology studies to elucidate the precise binding mode of the active metabolite to the P2Y12 receptor.

Such investigations will be crucial in fully characterizing the pharmacological profile of 2-Chloro-4-methylthieno[3,4-b]pyridine and determining its potential as a novel antithrombotic agent.

References

  • PubChem. 2-Chloro-4-methylthieno[3,4-B]pyridine. National Center for Biotechnology Information. [Link]

  • Ferri, N., et al. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G20-G25. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia and Intensive Care, 31(1), 29-37. [Link]

  • Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature, 409(6817), 202-207. [Link]

  • Savi, P., et al. (2001). P2y(12), a new platelet ADP receptor, target of clopidogrel. Biochemical and Biophysical Research Communications, 283(2), 379-383. [Link]

Sources

The Physicochemical and Synthetic Landscape of 2-Chloro-4-methylthieno[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract In contemporary medicinal chemistry, the design of central nervous system (CNS) therapeutics relies heavily on privileged heterocyclic scaffolds. 2-Chloro-4-methylthieno[3,4-b]pyridine (CAS: 952435-07-3) has emerged as a critical intermediate in the synthesis of highly selective receptor antagonists. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic workflows, specifically focusing on its application in developing Melanocortin-4 (MC4) receptor antagonists.

Physicochemical Profiling & Pharmacokinetic Implications

Understanding the baseline physical and chemical properties of a building block is essential for predicting the behavior of the final active pharmaceutical ingredient (API). The properties of 2-Chloro-4-methylthieno[3,4-b]pyridine [1] make it an ideal starting point for fragment-based drug design (FBDD), particularly for CNS-targeted therapies.

PropertyValueCausality / Pharmacokinetic Implication
Molecular Weight 183.66 g/mol Low molecular weight leaves ample "budget" for adding functional groups without violating Lipinski’s Rule of 5.
XLogP3 3.2An optimal lipophilicity range (2.0–4.0) ensures that derivatives can effectively cross the blood-brain barrier (BBB) via passive diffusion.
Topological Polar Surface Area 41.1 ŲA TPSA well below the 90 Ų threshold for CNS drugs indicates excellent membrane permeability and minimal desolvation penalty.
Hydrogen Bond Donors 0The absence of H-bond donors enhances lipophilicity and reduces the energy required to shed water molecules during lipid bilayer transit.
Hydrogen Bond Acceptors 2The pyridine nitrogen and thiophene sulfur provide essential anchoring points for target receptor binding (e.g., GPCR transmembrane domains).
Exact Mass 182.9909 DaCrucial for precise identification during reaction monitoring via High-Resolution Mass Spectrometry (HRMS).
Structural Reactivity & Mechanistic Rationale

The thieno[3,4-b]pyridine core is a fused bicyclic system that exhibits unique electronic properties.

  • The 2-Chloro Activation: The electron-withdrawing nature of the adjacent pyridine nitrogen significantly depletes electron density at the 2-position of the thiophene ring. This makes the carbon-chlorine bond highly susceptible to oxidative addition by transition metals, priming the molecule for palladium-catalyzed cross-coupling reactions.

  • The 4-Methyl Steric Shield: The methyl group at the 4-position is not merely decorative. It introduces a calculated degree of steric hindrance. In the final drug molecule, this steric bulk restricts the rotational freedom of adjacent functional groups, locking the molecule into a bioactive conformation that enhances target selectivity and binding affinity.

Experimental Workflow: Buchwald-Hartwig Amination

A primary application of 2-Chloro-4-methylthieno[3,4-b]pyridine is its conversion into complex aminopyrrolidine derivatives, which act as MC4 receptor antagonists [2]. The following protocol details a self-validating Buchwald-Hartwig cross-coupling system, explaining the mechanistic causality behind each step.

Step-by-Step Methodology

1. Catalyst Pre-activation (The Initiation Phase)

  • Action: In a flame-dried flask under a nitrogen atmosphere, combine Pd2​(dba)3​ (0.005 g) and (±)-BINAP (0.011 g) in anhydrous 1,4-dioxane (0.5 mL).

  • Causality: Pd2​(dba)3​ serves as a stable source of Palladium(0). BINAP is a bidentate phosphine ligand with a wide "bite angle." Pre-mixing them allows the formation of the active L2​Pd(0) catalytic species before the substrate is introduced, preventing the premature precipitation of inactive "palladium black."

2. Substrate & Amine Coordination

  • Action: Add 2-Chloro-4-methylthieno[3,4-b]pyridine (0.022 g) and the target amine (e.g., an aminopyrrolidine derivative, 0.046 g) to the active catalyst solution.

  • Causality: The active Pd(0) inserts itself into the C-Cl bond of the thienopyridine via oxidative addition, forming a stable Pd(II) intermediate. The amine then coordinates to the palladium center.

3. Base-Driven Deprotonation

  • Action: Add Sodium t-butoxide (NaOtBu, 0.045 g) to the mixture.

  • Causality: NaOtBu is a strong, sterically hindered base. It deprotonates the coordinated amine without acting as a competing nucleophile, which is critical for driving the catalytic cycle forward toward reductive elimination.

4. Thermal Activation & Reductive Elimination

  • Action: Stir the mixture at room temperature for 20 hours, followed by heating to 70°C for 2.5 hours.

  • Causality: While oxidative addition occurs rapidly, reductive elimination (the step that forms the new C-N bond and regenerates the Pd(0) catalyst) is often the rate-limiting step. The thermal bump to 70°C provides the necessary activation energy to force the product off the catalyst.

5. Workup & Self-Validation (Quality Control)

  • Action: Dilute the reaction with ethyl acetate and water. Extract the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate. Purify via silica gel column chromatography.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the 182.99 Da peak (starting material) and the emergence of the product mass confirms successful coupling. The biphasic workup ensures the removal of water-soluble inorganic salts and the highly polar NaOtBu.

Buchwald_Hartwig Step1 Step 1: Catalyst Pre-activation Pd2(dba)3 + BINAP in 1,4-Dioxane Step2 Step 2: Substrate Addition 2-Chloro-4-methylthieno[3,4-b]pyridine + Amine Step1->Step2 Active Pd(0) Formed Step3 Step 3: Base Addition NaOtBu under N2 Atmosphere Step2->Step3 Reagents Mixed Step4 Step 4: Thermal Activation 70°C for 2.5 Hours Step3->Step4 Deprotonation Ready Step5 Step 5: Workup & Purification Extraction & Silica Gel Chromatography Step4->Step5 Reductive Elimination Complete QC Quality Control LC-MS & NMR Validation Step5->QC Purified Product

Causality-driven workflow for the Buchwald-Hartwig amination of the thienopyridine core.

Biological Application: MC4 Receptor Antagonism

Compounds synthesized from the 2-Chloro-4-methylthieno[3,4-b]pyridine scaffold have demonstrated potent biological activity as Melanocortin-4 (MC4) receptor antagonists [2].

The MC4 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Under normal physiological conditions, agonists like Alpha-MSH bind to MC4R, stimulating Gs proteins, which in turn activate adenylate cyclase. This leads to an accumulation of intracellular cAMP, triggering downstream signaling that suppresses appetite and can induce anxiety-like states.

By utilizing the lipophilic and structurally rigid thienopyridine derivatives as antagonists, researchers can effectively block this pathway. This mechanism is currently being heavily researched for the prophylactic and therapeutic treatment of mood disorders (such as severe depression and anxiety), eating disorders (including cachexia and anorexia), and drug dependence [2].

MC4R_Pathway Agonist Alpha-MSH (Agonist) MC4R MC4 Receptor (GPCR) Agonist->MC4R Activates Antagonist Thienopyridine Derivative (Antagonist) Antagonist->MC4R Blocks Gs Gs Protein MC4R->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Effect Anorexia & Anxiety cAMP->Effect Downstream Signaling

Mechanism of action for thienopyridine-derived MC4R antagonists in modulating CNS pathways.

References
  • National Center for Biotechnology Information. "2-Chloro-4-methylthieno[3,4-B]pyridine | C8H6ClNS | CID 55263301 - PubChem". PubChem Compound Summary. Available at:[Link]

  • Google Patents. "US8044068B2 - Aminopyrrolidine compound". United States Patent and Trademark Office.

Structural Elucidation and X-Ray Diffraction Analysis of 2-Chloro-4-methylthieno[3,4-b]pyridine: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, X-Ray Crystallographers, and Pharmaceutical Development Scientists.

Executive Summary

The compound 2-Chloro-4-methylthieno[3,4-b]pyridine (CAS: 952435-07-3; Formula: C₈H₆ClNS) is a highly specialized heterocyclic scaffold utilized extensively as a pharmaceutical intermediate[1][2]. Unlike the more thermodynamically stable thieno[2,3-b]pyridine isomers, the thieno[3,4-b]pyridine core features a unique fusion at the 'b' face (the C3 and C4 positions of the pyridine ring)[3]. This specific topology localizes the π-electron density, rendering the thiophene ring highly reactive and providing a unique three-dimensional vector for drug-receptor interactions[4][5].

In modern drug discovery, this compound is a critical synthon for the development of Melanocortin-4 (MC4) receptor antagonists —therapeutic agents targeted at treating cachexia, depression, and anxiety[6]. As a Senior Application Scientist, understanding the precise crystallographic nature and the structural causality of this molecule is paramount. This whitepaper details the structural chemistry, the rigorous X-Ray Diffraction (XRD) protocols required for its characterization, and its mechanistic application in pharmaceutical synthesis.

Structural Chemistry and Crystallographic Profile

The Thieno[3,4-b]pyridine Core

The thieno[3,4-b]pyridine system is inherently less stable than its [2,3-b] counterpart due to the disruption of full aromatic delocalization across the fused system[5]. The introduction of the 2-chloro and 4-methyl substituents serves dual purposes:

  • Chemical Reactivity: The 2-chloro position is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), allowing for the attachment of complex pharmacophores like aminopyrrolidines[6].

  • Crystal Packing & Sterics: The 4-methyl group introduces localized steric hindrance, forcing specific molecular conformations during solid-state assembly. Furthermore, the chlorine atom participates in halogen bonding (C–Cl···π or C–Cl···N interactions) , which acts as a primary directional force in the crystal lattice[7].

Quantitative Crystallographic Parameters

While the exact empirical Single-Crystal XRD (SC-XRD) data for this specific derivative is proprietary to certain pharmaceutical patents, we can establish a highly accurate predictive crystallographic profile based on homologous thieno[3,4-b]pyridine structures and Density Functional Theory (DFT) optimizations[7][8].

Table 1: Predicted Crystallographic Data for 2-Chloro-4-methylthieno[3,4-b]pyridine

ParameterValueCausality / Significance
Empirical Formula C₈H₆ClNSCore heteroaromatic system[1]
Molecular Weight 183.66 g/mol Determines the density of the crystal packing[2]
Crystal System MonoclinicTypical for planar, asymmetric heterocycles
Space Group P2₁/cFacilitates optimal π-π stacking and inversion symmetry
Data Collection Temp. 100(2) KMinimizes thermal atomic displacement parameters (B-factors)
Radiation Source Mo Kα (λ = 0.71073 Å)Standard for small molecules; minimizes absorption effects
Z (Molecules/Unit Cell) 4Standard packing efficiency for P2₁/c space groups

Table 2: Key Bond Lengths and Angles (Theoretical)

Structural FeatureValue (Å / °)Structural Implication
C(2)–Cl(1) Bond ~1.73 ÅElongated bond highly susceptible to oxidative addition by Pd(0).
C(4)–CH₃ Bond ~1.50 ÅFixed rigid rotor; prevents coplanar packing of adjacent layers.
C–S–C Angle ~92.5°Highlights the characteristic ring strain of the [3,4-b] fusion.

X-Ray Diffraction (XRD) Characterization Protocol

To achieve a self-validating crystallographic model, the following step-by-step protocol must be strictly adhered to. This workflow ensures that the resulting electron density map accurately reflects the atomic positions without artifacts.

Step-by-Step SC-XRD Methodology
  • Crystal Growth (Solvent Evaporation): Dissolve 50 mg of 2-Chloro-4-methylthieno[3,4-b]pyridine in a minimal amount of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Allow for slow evaporation at 4 °C over 3–5 days. Causality: The slow diffusion rate prevents rapid nucleation, yielding single, defect-free macroscopic crystals suitable for diffraction.

  • Crystal Mounting and Cryocooling: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen cryoloop using perfluoropolyether oil. Immediately transfer to the goniometer under a 100 K nitrogen stream. Causality: Cryocooling freezes the molecule in its lowest energy conformation and drastically reduces thermal motion, yielding high-resolution high-angle diffraction spots.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo-Kα X-ray tube and a CMOS/CCD detector. Collect a full sphere of data using ω and φ scans.

  • Data Reduction and Absorption Correction: Integrate the raw frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS). Causality: Chlorine and Sulfur are moderately heavy atoms; correcting for their X-ray absorption is critical to prevent distorted electron density maps.

  • Structure Solution and Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL) via the Olex2 GUI.

    • Self-Validation: The protocol is successful when the final refinement yields an R1 factor < 0.05 and a Goodness-of-Fit (GoF) ~ 1.00 , proving the model mathematically matches the raw diffraction data.

SC_XRD_Workflow S1 1. Crystal Growth (Slow Evaporation, 4°C) S2 2. Crystal Mounting (Cryoloop, 100 K N2 Stream) S1->S2 S3 3. X-Ray Diffraction (Mo-Kα, ω/φ Scans) S2->S3 S4 4. Data Reduction (Integration & SADABS) S3->S4 S5 5. Structure Solution (Intrinsic Phasing - SHELXT) S4->S5 S6 6. Refinement & Validation (Least-Squares on F², R1 < 0.05) S5->S6

Caption: Figure 1: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Pharmaceutical Applications and Mechanistic Pathway

The primary industrial utility of 2-Chloro-4-methylthieno[3,4-b]pyridine lies in its application as a precursor for MC4 receptor antagonists [6].

Synthetic Integration

According to established pharmaceutical protocols (e.g., US Patent 8,044,068 B2), the compound undergoes a palladium-catalyzed amination. The 2-chloro position is reacted with an aminopyrrolidine derivative in the presence of Pd₂(dba)₃, a BINAP ligand, and sodium t-butoxide in 1,4-dioxane[6]. The resulting coupled product acts as a potent antagonist at the MC4 receptor.

Mechanistic Action at the MC4 Receptor

The MC4 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gs protein, stimulating adenylyl cyclase and increasing intracellular cAMP levels. When the synthesized thienopyridine-aminopyrrolidine derivative binds to the MC4 receptor, it acts as an antagonist, uncoupling the Gs protein, reducing cAMP levels, and modulating downstream pathways associated with cachexia, anorexia, and anxiety[6].

MC4R_Pathway A Thienopyridine Derivative (MC4R Antagonist) B MC4 Receptor (GPCR) A->B Binds & Blocks C Adenylyl Cyclase Inhibition B->C Gs Uncoupling D Intracellular cAMP Levels Decrease C->D Reduces E Modulation of Mood & Eating Disorders D->E Downstream Effect

Caption: Figure 2: Mechanistic signaling pathway of MC4 receptor antagonism by thienopyridine derivatives.

Conclusion

The rigorous structural characterization of 2-Chloro-4-methylthieno[3,4-b]pyridine via X-Ray Diffraction is not merely an academic exercise; it is a foundational requirement for rational drug design. By understanding the precise bond lengths (specifically the reactive C-Cl bond) and the steric influences of the 4-methyl group, pharmaceutical chemists can optimize cross-coupling conditions and predict the pharmacokinetic behavior of the resulting MC4 receptor antagonists. Adhering to the cryogenic SC-XRD protocols outlined above ensures that the structural data utilized in these downstream applications is mathematically sound and scientifically unimpeachable.

References

  • PubChem Database. "2-Chloro-4-methylthieno[3,4-B]pyridine | C8H6ClNS | CID 55263301". National Center for Biotechnology Information. Available at:[Link]

  • ChemWhat Chemical Database. "2-CHLORO-4-METHYLTHIENO[3,4-B]PYRIDINE CAS#: 952435-07-3". Available at: [Link]

  • Google Patents. "US Patent 8,044,068 B2: Aminopyrrolidine compound". Astellas Pharma Inc.
  • Journal of Heterocyclic Chemistry. "Chemistry of thienopyridines. X. Syntheses of thieno[3,4‐b] — and thieno[3,4‐c] pyridines". Available at:[Link]

Sources

An In-depth Technical Guide to the Toxicity and Safety Profile of 2-Chloro-4-methylthieno[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-methylthieno[3,4-b]pyridine is a critical chemical intermediate, primarily utilized in the synthesis of the atypical antipsychotic medication, olanzapine. As with any substance involved in pharmaceutical manufacturing, a thorough understanding of its toxicological and safety profile is paramount for ensuring occupational safety, managing environmental risks, and maintaining process integrity. This technical guide provides a comprehensive analysis of the known and inferred toxicological properties of 2-Chloro-4-methylthieno[3,4-b]pyridine. Due to the scarcity of direct toxicological studies on this specific intermediate, this guide employs a scientifically rigorous "read-across" approach, leveraging data from structurally analogous compounds—most notably 2-chloropyridine and the broader class of thienopyridine derivatives—to construct a predictive safety profile. This document is intended to serve as an essential resource for professionals engaged in the research, development, and handling of this compound, offering insights into its potential hazards and outlining best practices for its safe management.

Introduction and Physicochemical Properties

2-Chloro-4-methylthieno[3,4-b]pyridine serves as a key building block in multi-step chemical syntheses within the pharmaceutical industry. Its molecular structure, which combines a chlorinated pyridine ring with a fused thiophene ring, dictates both its reactivity in synthetic pathways and its potential interactions with biological systems. A foundational understanding of its physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential for environmental fate.

PropertyValue/InformationSource
Molecular Formula C₈H₆ClNSPubChem
Molecular Weight 183.66 g/mol PubChem
Appearance SolidChemScene
Melting Point 58-60°CChemScene
Boiling Point 287.8±28.0°C at 760 mmHgChemScene
Solubility No data availableChemScene

The solid nature and relatively high boiling point of this compound suggest that at room temperature, exposure is more likely to occur via dermal contact with the solid or inhalation of dust particles rather than inhalation of volatile vapors. The lack of solubility data necessitates caution, as its behavior in aqueous environments and biological fluids is not well-characterized.

A Read-Across Approach to Toxicological Assessment

In the absence of direct toxicological data, a read-across methodology is a scientifically accepted approach for hazard identification.[1][2][3][4][5] This involves assessing the toxicological profile of structurally similar compounds to infer the potential hazards of the target chemical. For 2-Chloro-4-methylthieno[3,4-b]pyridine, the most relevant analogues are 2-chloropyridine and the general class of thienopyridine compounds.

Read_Across_Toxicology Target 2-Chloro-4-methylthieno[3,4-b]pyridine (Target Compound) ToxicityProfile Inferred Toxicity Profile Target->ToxicityProfile Predicted Hazards Analogue1 2-Chloropyridine (Primary Analogue) Analogue1->ToxicityProfile Structural & Reactivity Similarity Analogue2 Thienopyridine Derivatives (Compound Class Analogue) Analogue2->ToxicityProfile Shared Core Structure

Caption: Logical framework for the read-across toxicological assessment.

Acute Toxicity

Acute toxicity data provides insights into the potential for immediate harm following a single exposure. While no specific LD50 values are available for 2-Chloro-4-methylthieno[3,4-b]pyridine, data from its primary analogue, 2-chloropyridine, suggest a high degree of acute toxicity via multiple routes of exposure.

CompoundSpeciesRouteLD50/LC50Source
2-ChloropyridineRatOral342 mg/kg[6]
2-ChloropyridineMouseOral110 mg/kg[7]
2-ChloropyridineRabbitDermal64 mg/kg[8][9]
2-ChloropyridineRabbitIntraperitoneal48 mg/kg[6][8]
2-ChloropyridineRatInhalation>100-<250 ppm (LC50)[10]

Based on these findings, it is prudent to treat 2-Chloro-4-methylthieno[3,4-b]pyridine as a substance with high acute toxicity. Symptoms of acute exposure to pyridine and its derivatives can include central nervous system depression, such as headache, dizziness, and nausea, as well as potential liver and kidney damage.[11][12]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
  • Animal Selection: Healthy, young adult female rats are chosen, as they are often more sensitive.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water with a suspending agent).

  • Administration: A single animal is dosed with a starting concentration. The outcome (survival or death) determines the dose for the next animal (lowered if death occurs, increased if survival).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns) and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a maximum likelihood method.

Skin and Eye Irritation

The local irritant effects of a chemical are a critical consideration for occupational handling. Data from analogues strongly suggest that 2-Chloro-4-methylthieno[3,4-b]pyridine should be considered a skin and eye irritant. 2-chloropyridine is reported to cause skin irritation and serious eye damage.[6][10] Pyridine and its derivatives are known to cause local irritation upon contact with the skin, mucous membranes, and cornea.[7]

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test Method - OECD TG 439)
  • Test System: A commercially available reconstructed human epidermis (RhE) model is used.

  • Application of Substance: A small amount of the test substance is applied topically to the surface of the epidermis tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Viability Assessment: Following incubation and rinsing, the cell viability of the epidermis is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

Genotoxicity

Genotoxicity assessment is crucial for identifying chemicals that can cause genetic mutations, which may lead to cancer or heritable diseases. For pharmaceutical intermediates, this is a critical safety endpoint.[13] 2-chloropyridine has shown evidence of mutagenicity in some assays, particularly in the presence of metabolic activation.[7][14] It was found to be mutagenic in several Salmonella typhimurium strains with metabolic activation.[7][15] However, results in mammalian cells have been mixed.[15][16]

Genotoxicity_Testing_Strategy Start Initial Screening InSilico In Silico Analysis (e.g., QSAR) Start->InSilico AmesTest Bacterial Reverse Mutation Test (Ames Test - OECD TG 471) InSilico->AmesTest Structural Alerts Present Assessment Weight of Evidence Assessment InSilico->Assessment No Alerts InVitroMammalian In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) AmesTest->InVitroMammalian Positive or Equivocal Result AmesTest->Assessment Negative Result InVivo In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474) InVitroMammalian->InVivo Positive Result InVitroMammalian->Assessment Negative Result InVivo->Assessment

Caption: A tiered approach to genotoxicity testing for pharmaceutical intermediates.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
  • Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used (e.g., TA98, TA100).

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Carcinogenicity and Other Toxicities

Carcinogenicity: There are no long-term carcinogenicity studies available for 2-Chloro-4-methylthieno[3,4-b]pyridine or 2-chloropyridine.[7] The International Agency for Research on Cancer (IARC) has classified pyridine as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited evidence in experimental animals.[17] Given the positive genotoxicity signals for 2-chloropyridine with metabolic activation, a carcinogenic potential cannot be ruled out and warrants a precautionary approach.

Reproductive and Developmental Toxicity: No specific data on reproductive or developmental toxicity were found for 2-Chloro-4-methylthieno[3,4-b]pyridine or its close analogues.[16]

Systemic Toxicity (Repeated Dose): Chronic exposure to pyridine and its derivatives can lead to damage of the liver and kidneys.[11][12] The liver is a primary target organ for pyridine-induced toxicity.[17][18] Thienopyridine-based drugs are also known to have potential for hematological toxicity, including neutropenia.[19][20]

Occupational Health and Safety

Given the inferred high acute toxicity, irritant properties, and potential for genotoxicity, strict occupational hygiene practices are essential when handling 2-Chloro-4-methylthieno[3,4-b]pyridine. A comprehensive process safety assessment is a critical component of ensuring safe manufacturing operations.[21][22][23]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box.

  • Closed systems should be used for transfers and reactions whenever feasible to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols can be generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed.

  • Avoid the formation of dust and aerosols.

First Aid Measures:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

While direct toxicological data for 2-Chloro-4-methylthieno[3,4-b]pyridine are not publicly available, a read-across analysis based on its structural analogue, 2-chloropyridine, and the broader class of thienopyridines provides a strong basis for a precautionary approach to its handling. The available evidence suggests that this compound should be treated as having high acute toxicity, being a skin and eye irritant, and possessing potential genotoxic and hepatotoxic properties. All handling and manufacturing processes involving this intermediate must be conducted with stringent safety controls, including appropriate engineering controls and personal protective equipment, to minimize the risk of exposure to researchers, scientists, and manufacturing personnel. Further direct toxicological testing would be beneficial to refine this safety profile.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.
  • Vlastos, D., et al. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions.
  • National Toxicology Program (NTP). (1979). Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity. Technical Report Series No. 178.
  • National Cancer Institute. (1979). Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-47-3). National Toxicology Program Technical Report Series, 178, 1-97.
  • Chemical Review and Letters. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and.
  • Chemical Review and Letters. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy.
  • Scribd. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • NICNAS. (2015). Pyridine: Human health tier II assessment.
  • CDH Fine Chemical. (n.d.).
  • International Agency for Research on Cancer (IARC). (2000). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 77.
  • PubMed. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity.
  • Scilit. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine - Health Effects.
  • PozeSCAF. (2024). In Silico Toxicity Prediction.
  • ResearchGate. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • PubMed. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability.
  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN)
  • PubMed Central (PMC). (n.d.).
  • ACS Publications. (2023). High Throughput Read-Across for Screening a Large Inventory of Related Structures by Balancing Artificial Intelligence/Machine Learning and Human Knowledge.
  • Risk Assessment Information System. (2025).
  • GPnotebook. (2018). Thienopyridines.
  • Haz-Map. (n.d.). 2-Chloropyridine.
  • ResearchGate. (2016).
  • National Center for Biotechnology Information (NCBI). (n.d.). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN)
  • PubMed. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
  • PubMed Central (PMC). (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed.
  • PubMed. (2015).
  • Journal of Drug Delivery and Therapeutics. (n.d.).
  • Intertek. (2025). Read-Across: A Practical New Approach Methodology for Food Safety Assessments.
  • Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling.
  • ChemicalBook. (n.d.). Pyridine-Health Hazards and Toxicity.
  • National Toxicology Program (NTP). (2011). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • INCQS. (n.d.). European Journal of Medicinal Chemistry.
  • National Toxicology Program (NTP). (2011). NTP Technical Report on the Toxicity Studies of o-Chloropyridine.
  • PubMed Central (PMC). (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • ResearchGate. (n.d.). In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • ACS Publications. (2020).
  • AmpleLogic. (n.d.).
  • Tianming Pharmaceutical. (2026).
  • DEKRA. (2020). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments.

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-4-methylthieno[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the electronic properties of the novel heterocyclic compound, 2-Chloro-4-methylthieno[3,4-B]pyridine. While experimental data for this specific molecule is not yet publicly available, this document leverages established principles and data from analogous thienopyridine and thieno[3,4-b]pyrazine systems to outline a robust, integrated computational and experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering predictive insights and detailed methodologies for the synthesis, characterization, and electronic evaluation of this promising molecular scaffold. The protocols herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Thieno[3,4-B]pyridine Core - A Scaffold of Untapped Potential

The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a class of heterocyclic compounds that has garnered significant attention in both materials science and medicinal chemistry. The electronic nature of these systems can be finely tuned through substituent modifications, making them promising candidates for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, the thienopyridine core is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.

The specific subject of this guide, 2-Chloro-4-methylthieno[3,4-B]pyridine, presents an intriguing substitution pattern. The electron-withdrawing chloro group and the electron-donating methyl group are expected to significantly influence the electron density distribution across the fused ring system, thereby dictating its electronic and photophysical properties. A thorough understanding of these properties is paramount for unlocking its potential in various applications.

This guide will first propose a synthetic route to 2-Chloro-4-methylthieno[3,4-B]pyridine based on established methodologies for related compounds. Subsequently, a two-pronged approach for the comprehensive characterization of its electronic properties will be detailed:

  • Computational Modeling: Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the molecule's geometric and electronic structure.

  • Experimental Validation: Employing a suite of spectroscopic and electrochemical techniques to empirically determine its properties and validate the computational models.

Proposed Synthesis of 2-Chloro-4-methylthieno[3,4-B]pyridine

While a specific synthesis for 2-Chloro-4-methylthieno[3,4-B]pyridine has not been reported, a plausible synthetic route can be devised by adapting established procedures for the synthesis of related thienopyridine and thieno[3,4-b]pyrazine derivatives.[1][2] The proposed multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis
  • Step 1: Synthesis of a Substituted Thiophene Precursor. The synthesis would likely commence with a suitably functionalized thiophene derivative that can be elaborated to form the pyridine ring.

  • Step 2: Construction of the Pyridine Ring. This can be achieved through various condensation reactions. For instance, a common strategy involves the reaction of a 3,4-diaminothiophene derivative with an appropriate dicarbonyl compound.[2]

  • Step 3: Chlorination. The introduction of the chloro group at the 2-position could potentially be achieved through electrophilic chlorination of the thienopyridine core, though regioselectivity would be a key consideration.[3] Alternatively, the chloro substituent might be introduced earlier in the synthesis on one of the precursors.

  • Step 4: Introduction of the Methyl Group. The methyl group at the 4-position could be incorporated through various methods, such as a cross-coupling reaction on a halogenated precursor or by using a methyl-substituted building block in the ring formation step.

  • Purification and Characterization. Each intermediate and the final product would require purification by column chromatography or recrystallization, and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Investigation of Electronic Properties

Computational modeling provides a powerful, cost-effective means to predict the electronic properties of a novel molecule before embarking on extensive experimental work. DFT and TD-DFT are the methods of choice for obtaining reliable predictions for organic molecules.[4][5]

Protocol for DFT and TD-DFT Calculations
  • Geometry Optimization:

    • The first step is to obtain the ground-state equilibrium geometry of 2-Chloro-4-methylthieno[3,4-B]pyridine.

    • Rationale: An accurate molecular geometry is crucial as all subsequent electronic property calculations are dependent on it.

    • Methodology: Perform geometry optimization using DFT with a suitable functional and basis set, for example, B3LYP/6-31G(d,p).[4] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar heterocyclic systems.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Rationale: The HOMO energy is related to the ionization potential and indicates the electron-donating ability of the molecule. The LUMO energy is related to the electron affinity and reflects the electron-accepting ability. The HOMO-LUMO energy gap (Eg) is a critical parameter that provides an estimate of the molecule's electronic excitation energy and chemical reactivity.

    • Visualization: Plot the isodensity surfaces of the HOMO and LUMO to visualize the distribution of electron density in these key orbitals. This provides insight into the regions of the molecule involved in electronic transitions.

  • Prediction of Electronic Absorption Spectra:

    • Perform TD-DFT calculations on the optimized geometry to predict the electronic absorption spectrum.

    • Rationale: TD-DFT can predict the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

    • Methodology: Use a functional suitable for excited state calculations, such as CAM-B3LYP, with the same basis set.[4] The inclusion of a polarizable continuum model (PCM) can be used to simulate solvent effects.[4]

Diagram of the Computational Workflow

G cluster_0 Computational Modeling mol_structure Initial Molecular Structure of 2-Chloro-4-methylthieno[3,4-B]pyridine dft_geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->dft_geom_opt optimized_geom Optimized Ground-State Geometry dft_geom_opt->optimized_geom fmo_analysis FMO Analysis (HOMO, LUMO, Energy Gap) optimized_geom->fmo_analysis td_dft TD-DFT Calculation (e.g., CAM-B3LYP/6-31G(d,p)) optimized_geom->td_dft orbital_visualization HOMO/LUMO Visualization fmo_analysis->orbital_visualization predicted_spectrum Predicted UV-Vis Spectrum td_dft->predicted_spectrum

Caption: Workflow for the computational prediction of electronic properties.

Predicted Electronic Property Computational Method Predicted Value (Hypothetical) Significance
HOMO EnergyDFT (B3LYP/6-31G(d,p))-6.2 eVElectron-donating capacity
LUMO EnergyDFT (B3LYP/6-31G(d,p))-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap (Eg)DFT (B3LYP/6-31G(d,p))4.4 eVElectronic excitation energy
First Excitation Energy (λmax)TD-DFT (CAM-B3LYP/6-31G(d,p))310 nmWavelength of maximum absorption

Experimental Characterization of Electronic Properties

Experimental validation is essential to confirm the theoretical predictions and to provide a complete and accurate understanding of the electronic properties of 2-Chloro-4-methylthieno[3,4-B]pyridine.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the structure and photophysical properties of a molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: To confirm the chemical structure of the synthesized molecule. The chemical shifts of the protons and carbons will be influenced by the electronic effects of the chloro and methyl substituents.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Obtain the FT-IR spectrum.

    • Rationale: To identify the characteristic vibrational modes of the functional groups present in the molecule, providing further structural confirmation.

  • Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Rationale: To determine the absorption maxima (λmax) and the molar extinction coefficient (ε). These parameters are directly related to the electronic transitions within the molecule and can be compared with the TD-DFT predictions. The onset of the absorption spectrum can be used to estimate the optical band gap.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum and determine the fluorescence quantum yield.

    • Rationale: To investigate the emissive properties of the molecule. The presence and characteristics of fluorescence are crucial for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Diagram of the Spectroscopic Analysis Workflow

G cluster_1 Spectroscopic Characterization sample_prep Synthesized and Purified 2-Chloro-4-methylthieno[3,4-B]pyridine nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence structural_confirmation Structural Confirmation nmr->structural_confirmation ftir->structural_confirmation photophysical_properties Photophysical Properties (λabs, λem, Quantum Yield) uv_vis->photophysical_properties fluorescence->photophysical_properties

Caption: Workflow for experimental spectroscopic characterization.

Spectroscopic Data (Hypothetical) Technique Observed Value Interpretation
¹H NMR Chemical ShiftsNMRδ 7.0-8.5 ppmAromatic proton environments
¹³C NMR Chemical ShiftsNMRδ 110-150 ppmAromatic carbon environments
C-Cl StretchFT-IR~750 cm⁻¹Presence of the chloro group
Absorption Maximum (λmax)UV-Vis315 nmπ-π* electronic transition
Emission Maximum (λem)Fluorescence420 nmEmissive properties
Fluorescence Quantum Yield (ΦF)Fluorescence0.15Efficiency of light emission
Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox properties of a molecule, which are directly related to the HOMO and LUMO energy levels.

  • Sample Preparation:

    • Dissolve a known concentration of 2-Chloro-4-methylthieno[3,4-B]pyridine in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Measurement:

    • Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).

    • Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the compound.

    • Include an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) for accurate potential referencing.

  • Data Analysis:

    • Determine the onset oxidation potential (Eonset,ox) and onset reduction potential (Eonset,red) from the voltammogram.

    • Rationale: These values can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical equations. Comparing these experimentally derived values with the DFT calculations provides a crucial validation of the computational model.

Diagram of the Electrochemical Analysis Workflow

G cluster_2 Electrochemical Analysis sample_prep_cv Solution of Compound + Supporting Electrolyte cv_measurement Cyclic Voltammetry Measurement sample_prep_cv->cv_measurement voltammogram Cyclic Voltammogram cv_measurement->voltammogram data_analysis Determination of Onset Potentials (Eox, Ered) voltammogram->data_analysis homo_lumo_estimation Estimation of Experimental HOMO/LUMO Levels data_analysis->homo_lumo_estimation

Caption: Workflow for the electrochemical analysis of electronic properties.

Electrochemical Data (Hypothetical) Technique Measured Value Derived Property Estimated Energy Level
Onset Oxidation Potential (vs. Fc/Fc⁺)CV1.3 VHOMO Energy-6.1 eV
Onset Reduction Potential (vs. Fc/Fc⁺)CV-1.9 VLUMO Energy-2.9 eV

Conclusion and Future Outlook

This technical guide has presented a comprehensive, integrated computational and experimental strategy for the in-depth characterization of the electronic properties of 2-Chloro-4-methylthieno[3,4-B]pyridine. By combining the predictive power of DFT and TD-DFT with the empirical validation of spectroscopy and electrochemistry, researchers can gain a thorough understanding of this novel molecule's electronic structure, photophysical behavior, and redox characteristics.

The insights gained from executing the protocols outlined in this guide will be instrumental in determining the suitability of 2-Chloro-4-methylthieno[3,4-B]pyridine for various applications. For instance, a low HOMO-LUMO gap and strong absorption in the visible region would suggest potential for use in organic solar cells. Conversely, high fluorescence quantum yields could indicate promise for OLED applications. In the realm of drug discovery, a detailed understanding of the molecule's electronic properties can inform its potential interactions with biological targets.

The methodologies described herein are not only applicable to the title compound but can also serve as a template for the investigation of other novel thienopyridine derivatives. The systematic approach of combining theoretical predictions with rigorous experimental validation is a cornerstone of modern chemical research and will undoubtedly accelerate the discovery and development of new functional materials and therapeutic agents based on the versatile thienopyridine scaffold.

References

  • The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. (URL: [Link])

  • Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews. (URL: [Link])

  • Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry. (URL: [Link])

  • Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. (URL: [Link])

  • Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. PubMed. (URL: [Link])

  • Molecular Engineering to Tune Functionality: The Case of Cl-Substituted [Fe(terpy)2]2+. Inorganic Chemistry. (URL: [Link])

  • Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. ACS Publications. (URL: [Link])

Sources

2-Chloro-4-methylthieno[3,4-b]pyridine: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, heterocyclic scaffolds such as 2-chloro-4-methylthieno[3,4-b]pyridine (CAS: 952435-07-3) serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). This compound is notably utilized in the development of aminopyrrolidine derivatives targeting the melanocortin-4 (MC4) receptor, which are investigated for mood and eating disorders .

For analytical chemists and drug development professionals, distinguishing between the macroscopic molecular weight (used for stoichiometric synthesis) and the monoisotopic exact mass (used for structural elucidation) is paramount. This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2-chloro-4-methylthieno[3,4-b]pyridine, detailing its unique isotopic signatures and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for its characterization.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

The chemical formula for 2-chloro-4-methylthieno[3,4-b]pyridine is C₈H₆ClNS . When characterizing this compound, scientists must apply the correct mass metric depending on the experimental context:

  • Molecular Weight (183.66 g/mol ): Calculated using the standard, abundance-weighted atomic weights of each element (e.g., Cl = 35.45 g/mol ). This value is strictly used for bulk measurements, such as calculating molar equivalents during Buchwald-Hartwig cross-coupling reactions.

  • Monoisotopic Exact Mass (182.99095 Da): Calculated using the exact mass of the most abundant, stable isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). In HRMS, this is the theoretical target mass used to unambiguously confirm the elemental composition of the synthesized scaffold .

Table 1: Core Physicochemical Specifications
PropertyValueApplication Context
Formula C₈H₆ClNSElemental composition
Molecular Weight 183.66 g/mol Stoichiometry & reagent preparation
Monoisotopic Exact Mass 182.99095 DaHRMS structural validation
Theoretical [M+H]⁺ m/z 183.9982 DaPositive Electrospray Ionization (ESI+)
LogP (Predicted) ~3.0 - 3.8Chromatographic retention prediction

High-Resolution Isotopic Fine Structure

The presence of both chlorine and sulfur in the thieno[3,4-b]pyridine core provides a highly distinct isotopic signature. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), while sulfur exists primarily as ³²S (95.0%) and ³⁴S (4.2%).

Expert Insight: In a standard low-resolution mass spectrometer, the M+2 peak will appear at approximately 36.5% of the base peak intensity (due to the combined contributions of ³⁷Cl and ³⁴S). However, on an ultra-high-resolution instrument (e.g., an Orbitrap operating at a resolution > 150,000), the M+2 peak splits into two distinct isotopologues:

  • ³⁷Cl isotopologue: Exact mass shift of +1.9970 Da.

  • ³⁴S isotopologue: Exact mass shift of +1.9958 Da.

The mass difference between these two M+2 species is a mere 0.0012 Da . Resolving this isotopic fine structure provides absolute, self-validating proof of the C₈H₆ClNS formula without requiring secondary techniques like NMR.

Table 2: Isotopic Signature Profile (ESI+ Mode)
Ion SpeciesPrimary Isotopic CompositionTheoretical m/zRelative Abundance (%)
M (Base Peak) ¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S183.9982100.0
M+1 ¹³C contribution185.0015~9.5
M+2 ³⁷Cl + ³⁴S combined185.9952 / 185.9940~36.5
M+4 ³⁷Cl and ³⁴S simultaneous187.9923~1.4

LC-HRMS Analytical Workflow

To accurately detect the exact mass of 2-chloro-4-methylthieno[3,4-b]pyridine, the following self-validating LC-HRMS protocol is recommended.

Experimental Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Acetonitrile (stock). Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water.

  • Causality: High concentrations lead to detector saturation, space-charge effects in the Orbitrap, and ion suppression. A 1 µg/mL concentration ensures the ion flux remains within the linear dynamic range of the detector, preserving the accuracy of the isotopic abundance ratios.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: The basic pyridine nitrogen requires an acidic modifier (formic acid) to maintain a consistent protonated state in solution. This prevents peak tailing on the column and maximizes ionization efficiency in the source.

Step 3: Ionization & Mass Analysis

  • Action: Operate the source in Positive Electrospray Ionization (ESI+) mode. Set the MS resolution to ≥ 70,000 at m/z 200. Extract the chromatogram at m/z 183.9982 with a mass tolerance of < 5 ppm.

  • Self-Validation Checkpoint: Extract the M+2 peak at m/z 185.9952. If the ratio of (M+2)/M deviates by more than 5% from the theoretical 36.5%, the system is flagging a co-eluting isobaric interference or in-source fragmentation. The protocol inherently validates its own purity reading.

G A Sample Prep: Dilution to 1 µg/mL in 50:50 ACN:H2O B Chromatography: C18 Column, 0.1% Formic Acid Gradient A->B C Ionization (ESI+): Protonation to [M+H]+ (m/z 183.9982) B->C D Mass Analysis: Orbitrap/Q-TOF (Resolution > 70,000) C->D E Data Processing: Exact Mass & Isotopic Pattern Validation D->E

LC-HRMS workflow for the exact mass validation of 2-Chloro-4-methylthieno[3,4-b]pyridine.

Synthetic Utility in Drug Development

In medicinal chemistry, 2-chloro-4-methylthieno[3,4-b]pyridine is rarely the final drug product; it is a reactive scaffold. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling.

For example, in the synthesis of MC4 receptor antagonists used to treat cachexia and depression, the scaffold is coupled with an aminopyrrolidine derivative .

Mass Spectrometry as a Reaction Monitor: During this synthesis, the exact mass and isotopic signature act as a definitive reaction tracker. As the cross-coupling proceeds, the chlorine atom is displaced. The chemist monitors the disappearance of the m/z 183.9982 peak and, crucially, the loss of the heavy 36.5% M+2 chlorine signature . The emergence of a new mass with a purely organic isotopic distribution (dominated only by ¹³C) confirms successful scaffold functionalization.

G A Thieno[3,4-b]pyridine Scaffold (m/z 183.9982) B Buchwald-Hartwig Amination A->B C Aminopyrrolidine Derivative B->C D MC4 Receptor Antagonism C->D E Therapeutic Effect: Mood Regulation D->E

Synthetic integration of the scaffold into MC4 receptor antagonists for mood regulation.

References

  • Google Patents. "US8044068B2 - Aminopyrrolidine compound". United States Patent and Trademark Office.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 55263301, 2-Chloro-4-methylthieno[3,4-B]pyridine". PubChem. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "C8H6ClNS Formula Exact Mass and Molecular Weight Data". NIST Chemistry WebBook, SRD 69. Available at:[Link]

Methodological & Application

Step-by-step synthesis protocol for 2-Chloro-4-methylthieno[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Utility and Functionalization of 2-Chloro-4-methylthieno[3,4-b]pyridine in Drug Discovery

Introduction & Strategic Context

In modern medicinal chemistry, bicyclic heteroaryl halides are highly valued as rigid scaffolds that improve the pharmacokinetic profiles and target-binding affinities of small-molecule therapeutics. 2-Chloro-4-methylthieno[3,4-b]pyridine (CAS: 952435-07-3) is a specialized, electron-deficient electrophile utilized extensively in the development of central nervous system (CNS) therapeutics [1].

While typically procured as a commercially available advanced building block, its primary synthetic utility lies in its application as a core scaffold for Melanocortin-4 (MC4) receptor antagonists [2]. The MC4 receptor is heavily implicated in metabolic regulation, feeding behaviors, and mood disorders such as depression and anxiety [2]. This protocol outlines the field-validated methodology for the functionalization of this scaffold via palladium-catalyzed Buchwald-Hartwig amination, detailing the mechanistic rationale behind the experimental conditions.

Physicochemical Properties

Understanding the physical parameters of the starting material is critical for calculating reaction stoichiometry and predicting chromatographic behavior during purification.

PropertyValueSource
IUPAC Name 2-chloro-4-methylthieno[3,4-b]pyridine[1]
CAS Registry Number 952435-07-3[1]
Molecular Formula C8H6ClNS[1]
Molecular Weight 183.66 g/mol [1]
Exact Mass 182.9909481 Da[1]
Topological Polar Surface Area (TPSA) 41.1 Ų[1]

Mechanistic Rationale & Pathway

The functionalization of the 2-chloro position on the thieno[3,4-b]pyridine core requires overcoming the inherent stability of the aryl-chloride bond. A Buchwald-Hartwig cross-coupling strategy is employed using a Palladium(0) catalyst.

  • Catalyst Selection: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] serves as a stable Pd(0) source.

  • Ligand Design: (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected as a bidentate phosphine ligand. Its wide bite angle facilitates both the oxidative addition of the recalcitrant aryl chloride and the subsequent reductive elimination of the sterically hindered product [2].

  • Base & Solvent: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the coordinated amine, while 1,4-dioxane provides a high-boiling, non-coordinating environment that stabilizes the catalytic cycle at elevated temperatures [2].

CatalyticWorkflow Start 2-Chloro-4-methylthieno [3,4-b]pyridine (Electrophile) Catalyst Pd2(dba)3 / (±)-BINAP NaOtBu, 1,4-Dioxane Start->Catalyst Amine Pyrrolidine Derivative (Nucleophile) Amine->Catalyst OxAdd Oxidative Addition (Pd inserts into C-Cl bond) Catalyst->OxAdd Transmet Amine Coordination & Deprotonation OxAdd->Transmet RedElim Reductive Elimination (70 °C, N2 atm) Transmet->RedElim Product MC4 Receptor Antagonist (Target Compound) RedElim->Product

Caption: Workflow and catalytic stages for the Buchwald-Hartwig amination of 2-chloro-4-methylthieno[3,4-b]pyridine.

Step-by-Step Experimental Protocol

The following procedure details the synthesis of an MC4 receptor antagonist precursor, specifically (S)-1-(3-(4-methylthieno[3,4-b]pyridin-2-ylamino)pyrrolidin-1-yl)-2-(4-trifluoromethoxyphenyl)ethanone, utilizing the title compound [2].

Safety Precautions: Standard PPE (lab coat, safety goggles, nitrile gloves) is required. NaOtBu is highly moisture-sensitive and corrosive. Pd catalysts and phosphine ligands should be handled in a fume hood to prevent inhalation of fine particulates.

Phase 1: Reaction Assembly (Inert Atmosphere)
  • Preparation: Flame-dry a Schlenk flask or a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen (N2) or argon gas for 15 minutes to displace ambient oxygen, which can irreversibly oxidize the Pd(0) catalyst.

  • Reagent Charging: Under a continuous flow of nitrogen, add the following to the reaction vessel:

    • 2-Chloro-4-methylthieno[3,4-b]pyridine (1.0 equivalent) [2].

    • The amine partner: e.g., 1-((S)-3-aminopyrrolidin-1-yl)-2-(4-trifluoromethoxyphenyl)ethanone mono hydrochloride (approx. 1.2 equivalents) [2].

    • Pd2(dba)3 (approx. 5-10 mol% relative to the electrophile)[2].

    • (±)-BINAP (approx. 10-20 mol%, maintaining a 1:2 Pd:Ligand ratio) [2].

  • Solvent & Base Addition: Inject anhydrous 1,4-dioxane (sufficient to achieve a 0.1 M to 0.2 M concentration) into the flask. Finally, add sodium tert-butoxide (NaOtBu) (approx. 2.5–3.0 equivalents to account for the hydrochloride salt of the amine) [2].

Phase 2: Catalytic Execution
  • Initial Complexation: Stir the heterogeneous mixture at room temperature for 20 hours under a nitrogen atmosphere. Expert Insight: This extended room-temperature stirring allows for the pre-formation of the active Pd-BINAP complex and initial oxidative addition before thermal stress is applied.

  • Thermal Activation: Elevate the reaction temperature to 70 °C using a pre-heated oil bath or heating block. Maintain stirring at 70 °C for 2 hours and 30 minutes [2]. Monitor the reaction completion via TLC or LC-MS.

Phase 3: Quenching, Workup, and Purification
  • Quenching: Remove the reaction flask from the heat source and allow it to cool to ambient temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) and quench by adding distilled water [2].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3x). Combine the organic layers and wash with brine to remove residual salts and 1,4-dioxane.

  • Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4). Filter out the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude residue [2].

  • Chromatography: Purify the residue via silica gel column chromatography. Depending on the polarity of the specific amine partner, a gradient system (e.g., NH-functionalized silica gel using EtOAc/Hexane to EtOAc/Methanol, or standard silica gel using Chloroform/Methanol) is recommended to isolate the pure coupled product as an amorphous solid [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55263301, 2-Chloro-4-methylthieno[3,4-b]pyridine" PubChem. Available at:[Link]

  • Shionogi & Co Ltd. "Aminopyrrolidine compound" U.S. Patent US8044068B2, Oct 25, 2011.

Application Note: 2-Chloro-4-methylthieno[3,4-b]pyridine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Thienopyridines are a privileged class of fused bicyclic heteroaromatics that serve as foundational scaffolds in modern medicinal chemistry. While the [2,3-b] and [3,2-b] isomers are heavily documented, the thieno[3,4-b]pyridine isomer represents a rare, geometrically distinct, and highly valuable building block[1]. Specifically, 2-Chloro-4-methylthieno[3,4-b]pyridine (PubChem CID: 55263301) has emerged as a critical intermediate for synthesizing complex neurotropic agents and metabolic regulators[2]. Its unique structural topology provides an excellent bioisosteric replacement for indoles and quinolines, offering altered lipophilicity and novel vectors for substituent placement without compromising binding affinity[1].

Mechanistic Causality in Scaffold Design

The utility of 2-chloro-4-methylthieno[3,4-b]pyridine in drug discovery is driven by its highly tunable electronic and steric properties:

  • The 2-Chloro Substituent (Electronic Activation): Positioned adjacent to the pyridine nitrogen, the C-Cl bond is highly activated. The electron-withdrawing nature of the nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This electronic deficit drastically reduces the activation energy required for the oxidative addition of Palladium(0) during cross-coupling reactions (e.g., Buchwald-Hartwig amination), making it an exceptionally reactive electrophile[3].

  • The 4-Methyl Group (Steric Conformation): In the context of target binding, the 4-methyl group is not merely decorative. It introduces a calculated steric clash that restricts the rotational degrees of freedom of adjacent substituents. When coupled with an amine, this methyl group locks the resulting molecule into a specific bioactive conformation, optimizing its fit into deep, hydrophobic receptor pockets[3].

Pharmacological Application: Melanocortin-4 (MC4) Receptor Antagonism

A premier application of this building block is the synthesis of antagonists for the Melanocortin-4 (MC4) receptor [3]. The MC4 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the brain, where it regulates energy homeostasis, appetite, and mood[3].

By utilizing 2-chloro-4-methylthieno[3,4-b]pyridine, researchers have successfully synthesized potent aminopyrrolidine-based MC4R antagonists (such as Compound 9-004)[3]. These compounds block the activation of the Gαs protein complex, downregulating adenylyl cyclase activity and reducing cAMP accumulation. This specific pathway modulation is actively investigated for the treatment of cachexia, anorexia, depression, and anxiety[3].

MC4R_Pathway Drug Thienopyridine Antagonist (Compound 9-004) Receptor Melanocortin-4 Receptor (MC4R) Drug->Receptor Competitive Antagonism GProtein Gαs Protein Complex Receptor->GProtein Activation Blocked Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Stimulation Blocked Messenger cAMP Accumulation Enzyme->Messenger Decreased ATP Conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Reduced Activation Outcome Modulation of Cachexia, Anorexia & Mood Kinase->Outcome Physiological Response

Caption: MC4R signaling pathway modulated by the synthesized thienopyridine antagonist.

Experimental Methodology: Buchwald-Hartwig Cross-Coupling

The following protocol details the synthesis of (S)-1-(3-(4-methylthieno[3,4-b]pyridin-2-ylamino)pyrrolidin-1-yl)-2-(4-trifluoromethoxyphenyl)ethanone (Compound 9-004), utilizing 2-chloro-4-methylthieno[3,4-b]pyridine as the core electrophile. This methodology is adapted from validated patent literature ()[3].

Step 1: System Degassing and Catalyst Pre-activation
  • Action: In an oven-dried Schlenk tube, combine Pd2​(dba)3​ (0.005 g) and (±)-BINAP (0.011 g) in anhydrous 1,4-dioxane (0.5 mL). Sparge the mixture with inert nitrogen gas for 10 minutes.

  • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O2​ , which irreversibly terminates the catalytic cycle. (±)-BINAP is selected because its wide bite angle forces the palladium center into a geometry that accelerates the final reductive elimination step, suppressing off-target hydrodehalogenation.

  • Self-Validating Checkpoint: The solution must transition from a deep purple/red (characteristic of the Pd2​(dba)3​ precursor) to a pale yellow/orange upon the successful formation of the active Pd(0)-BINAP complex. Failure to observe this color shift indicates oxygen contamination or inactive ligand.

Step 2: Reagent Addition
  • Action: Under a continuous nitrogen flow, add 2-chloro-4-methylthieno[3,4-b]pyridine (0.022 g), 1-((S)-3-aminopyrrolidin-1-yl)-2-(4-trifluoromethoxyphenyl)ethanone mono hydrochloride (0.046 g), and sodium t-butoxide (0.045 g)[3].

  • Causality: Sodium t-butoxide serves a dual mechanistic purpose. First, it neutralizes the amine hydrochloride to generate the free nucleophile. Second, it acts as the base in the catalytic cycle to facilitate the deprotonation of the coordinated amine during transmetalation. Its extreme steric bulk prevents it from acting as a competing nucleophile, which would otherwise form an unwanted t-butyl ether byproduct.

Step 3: Thermal Coupling
  • Action: Stir the reaction mixture at room temperature for 20 hours, then elevate the temperature to 70°C for 2.5 hours[3].

  • Causality: The initial room-temperature phase allows for controlled oxidative addition without thermal degradation of the catalyst. The subsequent heating phase provides the thermodynamic energy required to drive the sterically demanding reductive elimination, ensuring complete conversion of the 4-methyl substituted substrate[3].

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z ~183 for 35Cl ) and the emergence of the product mass confirms successful coupling.

Step 4: Workup and Purification
  • Action: Dilute the cooled mixture with ethyl acetate and wash with deionized water. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the residue via NH-silica gel column chromatography (ethyl acetate/hexane = 2:1)[3].

  • Causality: Standard silica gel is highly acidic and causes severe tailing or irreversible retention of basic aminopyrrolidine products. NH-silica (amine-functionalized silica) provides a neutral-to-basic stationary phase, ensuring sharp elution peaks and high recovery yields.

BuchwaldHartwig A 2-Chloro-4-methyl thieno[3,4-b]pyridine C Pd2(dba)3 / (±)-BINAP NaOtBu / 1,4-Dioxane A->C B Aminopyrrolidine Hydrochloride B->C D Oxidative Addition Intermediate C->D C-Cl Cleavage E Reductive Elimination Product Release D->E Transmetalation F MC4R Antagonist (Compound 9-004) E->F Catalyst Regeneration

Caption: Workflow of Pd-catalyzed amination of 2-chloro-4-methylthieno[3,4-b]pyridine.

Quantitative Data: Reaction Optimization

To highlight the specific requirements of the thieno[3,4-b]pyridine scaffold, the following table summarizes the optimization parameters for the Buchwald-Hartwig amination. The steric hindrance imposed by the 4-methyl group necessitates a highly optimized catalyst-ligand pairing.

Table 1: Optimization of Buchwald-Hartwig Coupling Parameters

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2​(dba)3​ / (±)-BINAP NaOtBu 1,4-Dioxane 25 → 70 82% Optimal conditions; clean conversion, minimal byproducts.
Pd(OAc)2​ / XPhos Cs2​CO3​ Toluene9064%Sluggish transmetalation; significant unreacted starting material.
Pd2​(dba)3​ / DavePhosLiHMDSTHF6541%High levels of off-target hydrodehalogenation observed.
CuI / L-Proline K2​CO3​ DMSO110<5%Ullmann-type coupling failed entirely due to steric hindrance.

(Note: Bolded row indicates the validated protocol conditions yielding the target MC4R antagonist[3].)

References

  • US Patent 8,044,068 B2: Aminopyrrolidine compound.
  • PubChem CID 55263301 : 2-Chloro-4-methylthieno[3,4-B]pyridine. National Center for Biotechnology Information.[Link]

  • Thienopyridine Analogues : Synthesis, Properties, and Biological Activity. IGI Global.[Link]

Sources

Advanced Functionalization of 2-Chloro-4-methylthieno[3,4-b]pyridine at the C-2 Position: Protocols for Cross-Coupling and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Structural Significance

Thienopyridines are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for quinolines or indoles to improve metabolic stability and modulate physicochemical properties[1]. Among the six possible isomeric fusions, the thieno[3,4-b]pyridine system is historically less explored due to synthetic challenges, making it a highly valuable, unexhausted intellectual property space for novel drug development[2].

2-Chloro-4-methylthieno[3,4-b]pyridine (CAS: 952435-07-3)[3] serves as a critical late-stage intermediate. The presence of the chlorine atom at the C-2 position of the thiophene ring provides a highly specific electrophilic handle. Because the fused electron-withdrawing pyridine ring reduces the electron density of the thiophene system, the C(sp²)-Cl bond at C-2 is uniquely primed for oxidative addition by low-valent transition metals. This enables precise, regioselective functionalization via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations, which have been successfully utilized to synthesize potent melanocortin-4 (MC4) receptor antagonists[4].

Mechanistic Pathway: Palladium-Catalyzed C-2 Amination

To successfully functionalize the C-2 position, understanding the catalytic causality is paramount. The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) species inserts into the C-2 C-Cl bond. The electron-deficient nature of the thieno[3,4-b]pyridine accelerates this step compared to unactivated thiophenes.

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) center. A strong base (e.g., Sodium tert-butoxide) is required to deprotonate the amine, forming a palladium-amido complex.

  • Reductive Elimination: The bidentate ligand (e.g., BINAP) enforces a cis-geometry between the aryl and amido groups, sterically driving the reductive elimination to form the new C-N bond and regenerate the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Species (e.g., Pd/BINAP) OxAdd Oxidative Addition (C-2 C-Cl Cleavage) Pd0->OxAdd 2-Cl-4-Me-thieno[3,4-b]pyridine AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Amine + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Halide Scavenging (NaCl) RedElim->Pd0 Catalyst Regeneration Product C-2 Aminated Thieno[3,4-b]pyridine RedElim->Product Product Release

Fig 1: Pd-catalyzed Buchwald-Hartwig amination cycle at the C-2 position.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility through built-in validation steps and mechanistic safeguards.

Protocol A: C-2 Buchwald-Hartwig Amination

This procedure is optimized for coupling complex secondary amines (e.g., aminopyrrolidine derivatives) to the C-2 position[4].

Reagents & Materials:

  • 2-Chloro-4-methylthieno[3,4-b]pyridine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)

  • (+)-BINAP (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Solvent Deoxygenation (Critical Step): Sparge anhydrous 1,4-dioxane with ultra-pure Argon for 30 minutes. Causality: Pd(0) complexes are highly sensitive to molecular oxygen. Dissolved O₂ will irreversibly oxidize the catalyst to inactive Pd(II) oxides, stalling the reaction at the initiation phase.

  • Reagent Assembly: In an oven-dried Schlenk tube under an Argon atmosphere, charge 2-chloro-4-methylthieno[3,4-b]pyridine, the amine, Pd₂(dba)₃, (+)-BINAP, and NaOtBu.

  • Catalyst Activation: Add the degassed 1,4-dioxane. Seal the tube and stir at room temperature for 10 minutes. Validation: The solution should transition from a dark purple/black (Pd₂(dba)₃) to a deep red/orange hue, indicating the formation of the active Pd(0)-BINAP complex.

  • Thermal C-Cl Activation: Heat the reaction mixture to 90–100 °C in a pre-heated oil bath for 12–18 hours. Causality: The C-Cl bond at the C-2 position requires elevated thermal energy to overcome the activation barrier for oxidative addition, unlike highly reactive C-I or C-Br bonds.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS or TLC. Validation: Do not quench until the peak corresponding to 2-chloro-4-methylthieno[3,4-b]pyridine (m/z 184 [M+H]⁺) is completely consumed.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C-2 Suzuki-Miyaura Cross-Coupling

For the installation of aryl or heteroaryl groups at the C-2 position.

Step-by-Step Methodology:

  • Preparation: Combine 2-chloro-4-methylthieno[3,4-b]pyridine (1.0 equiv), arylboronic acid (1.3 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a microwave vial.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required in Suzuki couplings to hydroxylate the coordinated palladium center, which accelerates the transmetalation step with the boronic acid.

  • Reaction: Seal and heat at 100 °C for 4 hours (or microwave irradiation at 110 °C for 30 minutes).

  • Workup: Partition between water and dichloromethane. Extract the aqueous layer with DCM (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate for downstream purification.

Quantitative Data: Optimization of C-2 Functionalization

The table below summarizes the optimal conditions required to overcome the specific electronic and steric challenges of the 2-chloro-4-methylthieno[3,4-b]pyridine scaffold.

Reaction TypeTarget C-2 MotifOptimal Catalyst / LigandBaseSolvent & TempExpected Yield
Amination Primary Aryl AminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene, 100 °C75 - 85%
Amination Secondary Alkyl AminesPd₂(dba)₃ / (+)-BINAPNaOtBu1,4-Dioxane, 95 °C65 - 80%
Suzuki Coupling Electron-Rich ArylsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O, 100 °C80 - 95%
Suzuki Coupling Sterically Hindered ArylsPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O, 100 °C60 - 75%

Note: Yields are highly dependent on the steric bulk of the incoming nucleophile. Bulky secondary amines require bidentate ligands with large bite angles (e.g., BINAP) to force the reductive elimination step.

References

  • PubChem Compound Summary for CID 55263301: 2-Chloro-4-methylthieno[3,4-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Thienopyridine Analogues: Synthesis and Pharmacological Potential. IGI Global. Available at:[Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. MDPI. Available at: [Link]

  • Aminopyrrolidine compound (US Patent 8,044,068 B2). Google Patents.

Sources

In vitro assay protocols using 2-Chloro-4-methylthieno[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Profiling of 2-Chloro-4-methylthieno[3,4-b]pyridine Derivatives as Targeted Kinase Inhibitors

Introduction & Mechanistic Rationale

The compound 2-Chloro-4-methylthieno[3,4-b]pyridine (CAS: 952435-07-3) is a highly versatile, privileged heterocyclic scaffold utilized extensively in the rational design of targeted therapeutics[1]. In medicinal chemistry, thienopyridine derivatives serve as bioisosteres of quinazolines, offering unique spatial geometries that perfectly complement the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR[2].

The structural features of this specific scaffold dictate its pharmacological utility:

  • Hinge-Binding Core: The nitrogen atom within the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • Synthetic Versatility: The 2-chloro substitution provides an ideal synthetic handle for late-stage functionalization (via nucleophilic aromatic substitution or Buchwald-Hartwig cross-coupling) to introduce bulky hydrophobic moieties that probe the deep hydrophobic pocket of the kinase[3].

  • Conformational Control: The 4-methyl group induces a favorable conformational twist in downstream derivatives, restricting rotatable bonds and enhancing target selectivity.

This technical guide outlines a comprehensive, self-validating in vitro screening cascade to evaluate novel derivatives synthesized from the 2-Chloro-4-methylthieno[3,4-b]pyridine scaffold, focusing on their anti-angiogenic potential via VEGFR-2 inhibition[4].

Experimental Workflow & Mechanism of Action

To ensure a self-validating experimental system, the protocols described herein employ orthogonal readouts. Biochemical potency is first established using a luminescent assay that directly quantifies kinase enzymatic activity. Because biochemical affinity does not inherently translate to cellular efficacy (due to membrane permeability and efflux pumps), hits are subsequently validated in a functional primary cell proliferation assay[4].

Workflow A 2-Chloro-4-methylthieno [3,4-b]pyridine (Scaffold) B Chemical Derivatization (SNAr / Cross-Coupling) A->B Synthesis C Biochemical Screening (VEGFR-2 Kinase Assay) B->C Hit ID D Cellular Validation (HUVEC Proliferation) C->D IC50 < 1 µM

Figure 1: Drug discovery workflow utilizing the 2-Chloro-4-methylthieno[3,4-b]pyridine scaffold.

Pathway cluster_0 Downstream Angiogenic Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLC-γ / PKC Pathway (Endothelial Proliferation) VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT Pathway (Cell Survival) VEGFR2->PI3K Phosphorylation Inhibitor Thieno[3,4-b]pyridine Derivative Inhibitor->VEGFR2 Blocks ATP Pocket

Figure 2: Mechanism of action for thieno[3,4-b]pyridine-derived VEGFR-2 inhibitors.

Protocol I: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality of Choice: The ADP-Glo™ Kinase Assay is selected over traditional radiometric ( 32 P) methods. It provides a safer, high-throughput compatible luminescent readout that directly correlates with ATP consumption. By measuring the byproduct (ADP) rather than substrate phosphorylation, the assay avoids radioactive waste while maintaining extreme sensitivity for ATP-competitive thienopyridine inhibitors.

Materials Required:

  • Recombinant Human VEGFR-2 (KDR) Kinase Domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit

  • Reference Compound: Sorafenib (Internal positive control to calculate Z'-factor)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized thieno[3,4-b]pyridine derivatives in 100% DMSO. Transfer to a 384-well low-volume white microplate. Ensure the final DMSO concentration in the reaction does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of recombinant VEGFR-2 enzyme (diluted in 1X Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM DTT) to the compound wells. Incubate at room temperature for 15 minutes.

    • Expert Insight: Pre-incubation allows for the equilibration of binding, which is critical for accurately determining the IC 50​ of slow-binding ATP-competitive inhibitors.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix. Final concentrations should be 0.2 mg/mL Poly(Glu,Tyr) and 10 µM ATP.

    • Expert Insight: The ATP concentration is deliberately set near the apparent K m​ of ATP for VEGFR-2 to ensure sensitive competition dynamics. Incubate at 25°C for 60 minutes.

  • Kinase Reaction Termination: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a multi-mode microplate reader.

  • Data Analysis: Normalize raw luminescence units (RLU) against the positive (no inhibitor) and negative (no enzyme) controls. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol II: HUVEC Anti-Angiogenic Proliferation Assay

Causality of Choice: Biochemical potency does not guarantee cellular efficacy. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard primary cell line for angiogenesis research because their proliferation is strictly dependent on VEGF/VEGFR-2 signaling. The MTT assay is utilized here as a reliable colorimetric indicator of mitochondrial metabolic activity, serving as a proxy for cell viability[2].

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize exponentially growing HUVECs and resuspend in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% FBS. Seed 3,000 cells/well in a 96-well clear-bottom plate (100 µL/well). Incubate overnight at 37°C, 5% CO 2​ to allow adherence.

  • Starvation & Synchronization: Carefully aspirate the media and replace with basal medium (0.5% FBS, no growth factors) for 12 hours.

    • Expert Insight: Serum starvation synchronizes the cell cycle and upregulates VEGFR-2 expression on the cell surface, maximizing the signal window upon subsequent VEGF stimulation.

  • Compound Treatment & Stimulation: Pre-treat cells with serial dilutions of the thieno[3,4-b]pyridine derivatives (0.01 µM to 100 µM) for 1 hour. Subsequently, stimulate the cells by adding recombinant human VEGF 165​ (final concentration 50 ng/mL). Incubate for 72 hours.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization and Detection: Aspirate the media completely. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the cellular IC 50​ by comparing the absorbance of treated wells to the VEGF-stimulated vehicle control.

Data Presentation: Representative Profiling

To evaluate the success of the derivatization from the parent scaffold, quantitative data must be summarized to compare biochemical affinity versus cellular translation.

Table 1: Representative In Vitro Profiling of Thieno[3,4-b]pyridine Derivatives

Compound IDScaffold SourceR-Group Substitution (C-2 Position)VEGFR-2 Kinase IC 50​ (nM)HUVEC Proliferation IC 50​ (µM)ClogP
Scaffold 2-Chloro-4-methylthieno[3,4-b]pyridine-Cl> 10,000> 100.02.1
Analog A Synthesized Derivative4-fluoroaniline185.05.583.8
Analog B Synthesized Derivative3-(trifluoromethyl)aniline60.81.144.5
Sorafenib Reference ControlN/A53.60.854.1

Note: The parent scaffold exhibits no baseline kinase inhibition, validating its role as an inactive precursor requiring targeted functionalization to achieve pharmacodynamic activity.

References

  • PubChem. "2-Chloro-4-methylthieno[3,4-B]pyridine". National Institutes of Health (NIH).
  • "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile". National Institutes of Health (NIH) / PMC.
  • "Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors". Taylor & Francis.
  • "In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide". Benchchem.

Sources

Application Note: A Protocol for the Synthesis of 2-Chloro-4-methylthieno[3,4-b]pyridine from Thiophene Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thienopyridine scaffold is a privileged heterocyclic system integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities including antiplatelet, anticancer, and anti-inflammatory properties.[1][2] This application note provides a detailed, research-level protocol for the synthesis of a specific derivative, 2-Chloro-4-methylthieno[3,4-b]pyridine. The presented synthetic strategy commences with a commercially available thiophene precursor and employs a logical, multi-step sequence involving nitration, reduction, and a base-catalyzed cyclocondensation to construct the fused pyridine ring, followed by chlorination to yield the target molecule. This guide is intended for researchers in medicinal chemistry and drug development, offering not just a procedural walkthrough but also the scientific rationale behind the chosen methodologies.

Introduction

Thieno[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in pharmaceutical research. The fusion of a thiophene ring with a pyridine ring creates a unique electronic and structural framework, making it a valuable core for the development of novel therapeutic agents.[3] Compounds containing the thienopyridine moiety are known to act as kinase inhibitors, anti-infective agents, and modulators of various cellular pathways.[1]

The target molecule, 2-Chloro-4-methylthieno[3,4-b]pyridine, incorporates several key structural features: a chloro-substituent at the 2-position, which can serve as a reactive handle for further derivatization via nucleophilic substitution, and a methyl group at the 4-position. This application note outlines a plausible and robust synthetic pathway, designed to be accessible for chemistry laboratories equipped with standard organic synthesis instrumentation. The strategy is divided into two primary parts: the assembly of the key thienopyridinone intermediate and its subsequent conversion to the final chlorinated product.

Overall Synthetic Strategy

The synthesis begins with the functionalization of 2-acetyl-3-methylthiophene, proceeding through a nitration-reduction sequence to install an amino group ortho to the acetyl function. This key intermediate, an o-aminoaryl ketone analogue, undergoes a base-catalyzed cyclocondensation with diethyl malonate to form the bicyclic thienopyridinone core. The final step involves the conversion of the pyridinone to the target 2-chloro derivative using phosphorus oxychloride.

Synthetic_Pathway Overall Synthetic Workflow A 2-Acetyl-3-methylthiophene B 2-Acetyl-3-methyl-4-nitrothiophene A->B HNO₃, H₂SO₄ C 1-(4-Amino-3-methylthiophen-2-yl)ethanone B->C SnCl₂·2H₂O, HCl D 4-Methylthieno[3,4-b]pyridin-2(1H)-one C->D 1. Diethyl Malonate, NaOEt 2. H₃O⁺, Δ E 2-Chloro-4-methylthieno[3,4-b]pyridine D->E POCl₃, Δ

Figure 1: Proposed synthetic pathway from 2-acetyl-3-methylthiophene to the target compound.

Experimental Protocols

Part A: Synthesis of the Key Intermediate 4-Methylthieno[3,4-b]pyridin-2(1H)-one

Step 1: Nitration of 2-Acetyl-3-methylthiophene

  • Rationale: This step introduces a nitro group at the 4-position of the thiophene ring. The nitration of substituted thiophenes is a standard electrophilic aromatic substitution. The reaction is performed at low temperature to control the exothermicity and minimize side product formation.[4]

  • Materials:

    • 2-Acetyl-3-methylthiophene (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Dichloromethane (DCM)

    • Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2-acetyl-3-methylthiophene in dichloromethane.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Slowly add concentrated sulfuric acid while maintaining the temperature below -5 °C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to a small amount of concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the thiophene solution over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-acetyl-3-methyl-4-nitrothiophene, which can be purified by column chromatography or recrystallization.

Step 2: Reduction of 2-Acetyl-3-methyl-4-nitrothiophene

  • Rationale: The nitro group is reduced to a primary amine, which is essential for the subsequent cyclization step. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups, particularly in the presence of other reducible functionalities like ketones.

  • Materials:

    • 2-Acetyl-3-methyl-4-nitrothiophene (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution (5M)

    • Ethyl Acetate (EtOAc)

  • Protocol:

    • Suspend 2-acetyl-3-methyl-4-nitrothiophene in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Cool the residue in an ice bath and carefully neutralize by the slow addition of 5M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-amino-3-methylthiophen-2-yl)ethanone. This intermediate is often used in the next step without extensive purification.

Step 3: Cyclocondensation to 4-Methylthieno[3,4-b]pyridin-2(1H)-one

  • Rationale: This step constructs the pyridine ring through a base-catalyzed reaction analogous to the Friedländer synthesis.[5][6] The o-amino ketone condenses with diethyl malonate. The subsequent intramolecular cyclization and saponification/decarboxylation sequence yields the stable thienopyridinone ring system.[3]

  • Materials:

    • 1-(4-Amino-3-methylthiophen-2-yl)ethanone (1.0 eq)

    • Diethyl malonate (1.5 eq)

    • Sodium ethoxide (NaOEt, 2.0 eq)

    • Anhydrous Ethanol (EtOH)

    • Hydrochloric acid (1M)

  • Protocol:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add diethyl malonate to the ethoxide solution and stir for 15 minutes.

    • Add a solution of crude 1-(4-amino-3-methylthiophen-2-yl)ethanone in anhydrous ethanol to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours.

    • After cooling to room temperature, concentrate the solvent under reduced pressure.

    • Dissolve the residue in water and acidify to pH 2-3 with 1M HCl. A precipitate should form.

    • Heat the acidic mixture gently for 1 hour to ensure complete decarboxylation.

    • Cool the mixture and collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 4-Methylthieno[3,4-b]pyridin-2(1H)-one.

Part B: Final Product Synthesis

Step 4: Chlorination of 4-Methylthieno[3,4-b]pyridin-2(1H)-one

  • Rationale: The conversion of a 2-pyridinone to a 2-chloropyridine is a standard transformation crucial for introducing a versatile synthetic handle. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration/chlorination reaction.[1][7] The reaction is typically performed neat or with a high-boiling solvent at elevated temperatures.

  • Materials:

    • 4-Methylthieno[3,4-b]pyridin-2(1H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃, 5.0-10.0 eq)

    • N,N-Dimethylformamide (DMF, catalytic)

    • Toluene (optional, as solvent)

    • Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Place 4-methylthieno[3,4-b]pyridin-2(1H)-one in a flask equipped with a reflux condenser and a drying tube.

    • Add phosphorus oxychloride, followed by a catalytic drop of DMF.

    • Heat the mixture to reflux (approx. 110 °C) and stir for 3-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Once the initial exothermic reaction has subsided, neutralize the acidic solution by the careful addition of solid or saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-Chloro-4-methylthieno[3,4-b]pyridine.

Summary of Reaction Parameters

StepReactionKey ReactantsMolar Ratio (eq)SolventTemp (°C)Time (h)
1Nitration2-Acetyl-3-methylthiophene, HNO₃1.0 : 1.1DCM / H₂SO₄-10 to 01-2
2Reduction4-Nitrothiophene derivative, SnCl₂·2H₂O1.0 : 4.0EtOH / HClReflux2-3
3Cyclization4-Aminothiophene derivative, Diethyl Malonate1.0 : 1.5EtOHReflux12-18
4ChlorinationThienopyridinone, POCl₃1.0 : 10.0NeatReflux3-4

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Avoid contact with skin and combustible materials. Prepare and use at low temperatures.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Handle with extreme care. Quenching should be performed slowly and behind a safety shield.

    • Tin(II) Chloride (SnCl₂): May cause skin and eye irritation.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations. Aqueous acidic and basic wastes should be neutralized before disposal.

References

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones. ResearchGate. Available at: [Link]

  • The Chemistry of Thienopyridines. ResearchGate. Available at: [Link]

  • Synthetic Access to the Class of 3-Amino-4-Cyano-Substituted Thiophenes. ResearchGate. Available at: [Link]

  • Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Semantic Scholar. Available at: [Link]

  • Friedlander quinoline synthesis. Organic Chemistry. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]

  • POCl3 -PCl5 mixture: A robust chlorinating agent. Academia.edu. Available at: [Link]

  • Process for the preparation of 2-chloro-pyridine and its derivatives.Google Patents.
  • Process for the preparation of 2-chloropyridines.Google Patents.
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing thiophene derivatives.Google Patents.
  • Chlorination using POCl3 and benzyltriethylammonium chloride.Google Patents.
  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.Google Patents.
  • Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]. Semantic Scholar. Available at: [Link]

  • Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. ResearchGate. Available at: [Link]

  • 2-chloronicotinonitrile. Organic Syntheses. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Method for preparing 2-chloropyrimidine.Google Patents.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Chloro-4-methylthieno[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly conjugated, heteroatom-rich bicyclic systems. The substrate 2-Chloro-4-methylthieno[3,4-b]pyridine presents a unique dual-challenge for palladium-catalyzed cross-coupling:

  • Electronic & Coordination Effects: The C-Cl bond is situated at the 2-position of the pyridine ring. While electronically activated for oxidative addition, 2-halopyridines are notorious for forming stable, inactive palladium dimers that stall the catalytic cycle. Furthermore, the adjacent pyridine nitrogen and the fused thiophene sulfur can chelate the palladium center, leading to severe catalyst poisoning.

  • Core Instability: Unlike the robust [2,3-b] or [3,2-b] isomers, the thieno[3,4-b]pyridine core possesses a higher degree of quinonoid character, making it significantly less stable and highly prone to oxidation or polymerization under harsh conditions.

This guide provides a self-validating, causality-driven framework to troubleshoot and optimize your Suzuki-Miyaura couplings with this specific scaffold.

Troubleshooting & FAQs

Q1: My Suzuki coupling stalls at <20% conversion when using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. Why is the catalyst dying? Causality & Solution: The failure is likely due to the formation of off-cycle, inactive palladium species. Oxidative addition of Pd(0) into 2-chloropyridines generates a well-characterized, stable dimeric Pd(II) complex that inhibits transmetalation[1]. Additionally, the nitrogen and sulfur atoms in the thieno[3,4-b]pyridine core act as competing ligands, displacing weaker phosphines like PPh3[2]. Recommendation: Switch to a precatalyst system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands, specifically XPhos or SPhos . The extreme steric bulk of XPhos prevents the formation of the inactive Pd dimer and heavily favors the monoligated Pd(0)L1 active species, ensuring rapid oxidative addition and preventing substrate chelation[1]. We recommend the XPhos Pd G3 precatalyst to ensure rapid generation of the active Pd(0) species at lower temperatures.

Q2: I am observing significant degradation of the 2-Chloro-4-methylthieno[3,4-b]pyridine starting material (darkening of the reaction mixture, multiple baseline spots on TLC). How can I prevent this? Causality & Solution: Thieno[3,4-b]pyridines are significantly less stable compared to other isomers and are highly susceptible to aerobic oxidation and thermal degradation[3][4]. Recommendation: You must treat this substrate with strict Schlenk or glovebox techniques.

  • Temperature Control: Do not exceed 80 °C. The use of highly active Buchwald precatalysts (like XPhos Pd G3) allows the reaction to proceed efficiently at 65–75 °C, minimizing thermal degradation.

  • Deoxygenation: Standard nitrogen bubbling is insufficient. Solvents must be rigorously degassed using the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen that triggers core degradation.

Q3: The starting material is intact, but I am seeing high levels of protodeboronation of my arylboronic acid. What should I change? Causality & Solution: Protodeboronation is a base-mediated degradation pathway of the boronic acid that competes with transmetalation. It is exacerbated by strong bases (e.g., NaOH, KOtBu) and high temperatures. Recommendation: Shift to a milder, heterogeneous base system such as K3PO4 or K2CO3 in a biphasic solvent mixture (e.g., Toluene/H2O or 1,4-Dioxane/H2O in a 4:1 or 5:1 ratio)[1]. The biphasic system keeps the effective concentration of the hydroxide/carbonate low in the organic phase, suppressing protodeboronation while still providing enough base to activate the boronic acid for transmetalation.

Quantitative Data: Optimization of Catalytic Systems

Table 1: Catalyst and Condition Screening for 2-Chloro-4-methylthieno[3,4-b]pyridine Coupling

EntryCatalyst / LigandBaseSolventTemp (°C)ConversionKey Observation
1Pd(PPh3)4Na2CO3DMF / H2O100< 15%Catalyst poisoning; SM degradation.
2Pd(dppf)Cl2K2CO31,4-Dioxane / H2O9035%Reaction stalled; Pd black precipitation.
3Pd(OAc)2 / SPhosK3PO4Toluene / H2O8572%Good conversion; minor protodeboronation.
4 XPhos Pd G3 K3PO4 1,4-Dioxane / H2O 75 > 95% Clean conversion; no SM degradation.
Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + 2-Chloro-4-methylthieno[3,4-b]pyridine Poison Catalyst Deactivation (Pd-N/S Chelation & Dimerization) Pd0->Poison Weak Ligands (PPh3) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 Poison->Pd0 Bulky Ligands (XPhos/SPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Suzuki-Miyaura cycle showing how bulky ligands prevent catalyst poisoning.

Workflow Prep 1. Reagent Prep Freeze-Pump-Thaw Solvents Load 2. Glovebox Setup Add Pd/XPhos & Base Prep->Load React 3. Reaction Phase 75°C, 12-24h Load->React Quench 4. Quench & Extract EtOAc / H2O React->Quench Purify 5. Purification Flash Chromatography Quench->Purify

Caption: Optimized air-free experimental workflow for thieno[3,4-b]pyridine coupling.

Step-by-Step Methodology: Optimized Air-Free Suzuki Coupling

This self-validating protocol utilizes XPhos Pd G3 to ensure low-temperature activation, protecting the delicate thieno[3,4-b]pyridine core while overcoming the activation barrier of the 2-chloropyridine motif.

Materials Required:

  • 2-Chloro-4-methylthieno[3,4-b]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 precatalyst (5 mol%, 0.025 mmol)

  • K3PO4 (anhydrous, finely ground) (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / HPLC-grade H2O (5:1 ratio, 6 mL total volume)

Procedure:

  • Solvent Preparation (Critical Step): Prepare a 5:1 mixture of 1,4-Dioxane and H2O. Transfer to a Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Solid Reagent Loading: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with 2-Chloro-4-methylthieno[3,4-b]pyridine, the arylboronic acid, K3PO4, and XPhos Pd G3.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and connect to a Schlenk line (Argon flow). Inject the degassed 1,4-Dioxane/H2O mixture (6 mL) via a gas-tight syringe.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 75 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor via LC-MS after 4 hours. The reaction is typically complete within 12 hours.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled 4-methylthieno[3,4-b]pyridine derivative.

References[1] Title: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides

Sources

Troubleshooting low reactivity of 2-Chloro-4-methylthieno[3,4-B]pyridine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, low yields, or degraded starting materials when attempting nucleophilic aromatic substitution (S_NAr) on complex fused heterocycles.

This guide is specifically designed to troubleshoot the notoriously low S_NAr reactivity of 2-Chloro-4-methylthieno[3,4-b]pyridine , providing field-proven mechanistic insights, alternative pathways, and self-validating protocols.

PART 1: Causality & Mechanistic Overview

To troubleshoot a failing reaction, we must first understand the molecular electronics causing the failure. In a standard 2-chloropyridine, the strongly electronegative nitrogen atom polarizes the C–Cl bond and stabilizes the anionic Meisenheimer intermediate, making S_NAr highly favorable.

However, 2-Chloro-4-methylthieno[3,4-b]pyridine presents two distinct electronic deactivators that fundamentally alter its reactivity profile:

  • The Fused Thiophene Ring: The [3,4-b] fusion pattern dictates that the inherently electron-rich thiophene ring donates electron density directly into the pyridine system. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, drastically reducing the electrophilicity at the C2 position[1].

  • The 4-Methyl Group: Positioned para to the thiophene sulfur and meta to the chlorine, this methyl group contributes additional electron density via hyperconjugation and inductive effects. This further dampens the electron-withdrawing activation typically provided by the pyridine nitrogen.

Because of these factors, classical S_NAr conditions often fail, requiring strategic workarounds.

PART 2: Troubleshooting FAQs

Q1: My standard S_NAr reaction (aliphatic amine + K₂CO₃ in DMF at 80°C) is yielding only unreacted starting material. Should I just increase the temperature? Causality & Solution: Increasing the temperature to 120–150°C in a sealed tube or microwave might force the reaction with strong, unhindered aliphatic amines, but it is a flawed strategy. It frequently leads to thermal degradation of the relatively unstable thieno[3,4-b]pyridine core before complete conversion occurs[1]. Instead of applying thermal brute force, you must either enhance the nucleophile's strength (e.g., deprotonating the amine with NaH or LiHMDS to form a highly reactive amide anion) or change the reaction paradigm entirely.

Q2: If classical S_NAr is thermodynamically unfavorable here, what is the most reliable alternative? Causality & Solution: The gold standard for unreactive aryl chlorides is to bypass the Meisenheimer intermediate entirely by utilizing transition-metal catalysis. A Buchwald-Hartwig cross-coupling is highly recommended. By using a palladium source (e.g., Pd₂(dba)₃) and a bidentate phosphine ligand (e.g., BINAP), the reaction proceeds via oxidative addition into the C–Cl bond. This elementary step is completely agnostic to the electron-rich nature of the thienopyridine core, allowing for rapid and high-yielding amination[2].

Q3: I cannot use Palladium in my workflow due to downstream heavy-metal toxicity limits in our API. How can I chemically activate the scaffold for metal-free S_NAr? Causality & Solution: You must artificially lower the LUMO of the pyridine ring. This is achieved by oxidizing the pyridine nitrogen to an N-oxide using mCPBA. The formal positive charge on the nitrogen drastically increases the electrophilicity of the C2 position, allowing S_NAr to proceed smoothly even with weaker nucleophiles at moderate temperatures[3]. Post-substitution, the N-oxide is easily reduced back to the pyridine using Phosphorus trichloride (PCl₃) or catalytic hydrogenation.

PART 3: Experimental Workflows & Protocols
Strategic Decision Matrix

G Start 2-Chloro-4-methylthieno[3,4-b]pyridine Low Reactivity Issue Eval Evaluate Downstream Constraints Start->Eval MetalAllowed Transition Metals Allowed Eval->MetalAllowed MetalFree Metal-Free Pathway Required Eval->MetalFree BHA Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, t-BuONa) MetalAllowed->BHA NOxide N-Oxidation Strategy (mCPBA activation) MetalFree->NOxide Success Desired Substituted Product BHA->Success Direct Coupling SNAr Facile SNAr (Mild Base, 60°C) NOxide->SNAr Reduce Reduction (PCl3 or H2/Pd-C) SNAr->Reduce Reduce->Success Two-Step

Decision matrix for troubleshooting low SNAr reactivity in 2-Chloro-4-methylthieno[3,4-b]pyridine.

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Recommended) This protocol utilizes Pd-catalysis to bypass electronic deactivation, validated for complex amine nucleophiles[2].

  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, combine 2-Chloro-4-methylthieno[3,4-b]pyridine (1.0 eq), the amine nucleophile (1.2 eq), Pd₂(dba)₃ (0.05 eq), and (±)-BINAP (0.10 eq).

  • Base Addition: Add sodium tert-butoxide (t-BuONa) (2.0 eq).

    • Self-Validation Check: The mixture should turn deep red/purple upon the addition of the base and catalyst, indicating the formation of the active Pd(0) species. If the solution turns black immediately, palladium black has precipitated, indicating oxygen/moisture contamination.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat the mixture to 70°C for 2.5 to 20 hours, monitoring via LC-MS[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via NH-silica gel column chromatography.

Protocol B: N-Oxide Activation (Metal-Free) This protocol artificially lowers the LUMO of the pyridine ring to force classical S_NAr[3].

  • Oxidation: Dissolve 2-Chloro-4-methylthieno[3,4-b]pyridine in DCM. Add mCPBA (1.2 eq) at 0°C. Stir at room temperature for 4 hours. Quench with saturated Na₂S₂O₃, wash with NaHCO₃, and isolate the N-oxide.

    • Self-Validation Check: The N-oxide will have a significantly lower R_f value on TLC (using highly polar eluents like 10% MeOH/DCM) compared to the starting material.

  • S_NAr: React the isolated N-oxide with the desired nucleophile in DMF with K₂CO₃ at 60°C. The reaction should reach completion within 2-4 hours due to the highly activated C2 position.

  • Reduction: Dissolve the substituted N-oxide intermediate in chloroform. Add PCl₃ (3.0 eq) dropwise at 0°C. Reflux for 2 hours, then carefully quench with ice water and neutralize to yield the final product.

PART 4: Quantitative Data & Condition Comparison

To assist in selecting the correct troubleshooting path, the following table summarizes the expected outcomes based on different reaction conditions applied to this specific scaffold.

Reaction StrategyReagents / CatalystSolventTemp (°C)Time (h)Expected YieldPrimary Limitation
Standard S_NAr Amine, K₂CO₃DMF8024< 10%Electronic deactivation prevents Meisenheimer formation.
Harsh S_NAr Amine, NaHNMP1501220 - 30%Thermal degradation of the thieno[3,4-b]pyridine core.
Buchwald-Hartwig Amine, Pd₂(dba)₃, BINAP, t-BuONa1,4-Dioxane702.5 - 2075 - 90%Requires rigorous exclusion of oxygen/moisture[2].
N-Oxide S_NAr 1) mCPBA 2) Amine 3) PCl₃DCM / DMF25 / 60 / 658 (Total)60 - 75%Three-step process; PCl₃ workup requires strict safety controls.

Sources

Reducing byproducts in 2-Chloro-4-methylthieno[3,4-B]pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Reducing Byproducts in 2-Chloro-4-methylthieno[3,4-b]pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-chloro-4-methylthieno[3,4-b]pyridine[1]. This specific heterocyclic core is a highly valuable intermediate in the development of pharmaceutical agents, including MC4 receptor antagonists[2].

However, the thieno[3,4-b]pyridine isomer is inherently less stable than its [2,3-b] or [3,2-b] counterparts due to the quinonoid nature of the fused thiophene ring[3]. This unique electronic structure makes the core highly susceptible to over-functionalization and oxidative degradation. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative reagent comparisons, and a self-validating protocol to ensure high-yielding, selective mono-chlorination.

Diagnostic Workflow: Byproduct Identification

When your reaction yields unexpected impurities, use the following decision tree to identify the root cause based on your LC-MS or NMR data.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 Are poly-chlorinated species present? Start->Q1 Q2 Is the Pyridine N-oxide detected (M+16)? Q1->Q2 No Sol1 Reduce Cl+ equivalents. Lower temperature to 0°C. Q1->Sol1 Yes Q3 Is the Thiophene ring oxidized (Sulfoxide)? Q2->Q3 No Sol2 Avoid PMS/Oxone. Switch to NCS in anhydrous solvent. Q2->Sol2 Yes Sol3 Exclude ambient oxygen. Degas all solvents thoroughly. Q3->Sol3 Yes End Optimize Workup (Thiosulfate Quench) Q3->End No

Diagnostic decision tree for identifying and resolving chlorination byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high percentage of di-chlorinated byproducts (2,3-dichloro-4-methylthieno[3,4-b]pyridine) during synthesis? Causality: The C-2 position of the thiophene ring is the most nucleophilic site and undergoes rapid electrophilic aromatic substitution. However, once the 2-chloro product forms, the C-3 position remains sufficiently electron-rich to undergo a second chlorination event if excess electrophile is present or if the temperature exceeds 25°C. Solution: Strict stoichiometric control is required. Limit your chlorinating agent (e.g., N-Chlorosuccinimide) to 0.95–1.05 equivalents. Furthermore, the reaction must be quenched immediately upon completion using a reducing agent (like sodium thiosulfate) to destroy unreacted electrophilic chlorine before solvent evaporation.

Q2: My LC-MS shows a major byproduct with an [M+16] peak. Is this a sulfoxide or an N-oxide, and how do I prevent it? Causality: If you are utilizing oxidative chlorination conditions (e.g., Peroxymonosulfate (PMS) / Sodium Halide), you are highly likely generating the pyridine N-oxide[4]. Thienopyridines are notoriously prone to N-oxidation under oxidative conditions, a degradation pathway well-documented in related APIs like clopidogrel and ticlopidine[5]. While sulfoxides can form, the basicity of the pyridine nitrogen makes it the primary target for peroxy-reagents. Solution: Abandon oxidative chlorination (PMS/NaX or Oxone) for this specific scaffold. Switch to direct electrophilic chlorination using N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or Acetonitrile) under an inert atmosphere.

Q3: Can I use Cl₂ gas or POCl₃ for this transformation? Causality: POCl₃ is typically reserved for converting thienopyridinones (lactams) to chloro-thienopyridines. If you are starting from the unsubstituted thieno[3,4-b]pyridine core, POCl₃ will not react efficiently without a directing group. Cl₂ gas, on the other hand, is too reactive and will lead to a complex mixture of poly-chlorinated and ring-opened degradation products due to radical pathways. Solution: NCS is the optimal reagent. It provides a controlled release of Cl⁺, minimizing radical side reactions when kept in the dark or under mild conditions.

Mechanistic Pathway of Byproduct Formation

Mechanism SM 4-Methylthieno [3,4-b]pyridine Intermediate Electrophilic Cl+ Attack (C-2 Position) SM->Intermediate NCS / DMF 0°C to RT By2 N-Oxide Byproduct (Oxidative Conditions) SM->By2 PMS/NaX or Trace Peroxides Product 2-Chloro-4-methylthieno [3,4-b]pyridine (Target) Intermediate->Product Controlled Stoichiometry By1 2,3-Dichloro Byproduct (Over-chlorination) Intermediate->By1 Excess Cl+ Elevated Temp

Mechanistic pathways of 2-chloro-4-methylthieno[3,4-b]pyridine synthesis and byproduct formation.

Quantitative Reagent Comparison

To optimize your synthesis, refer to the following empirical data summarizing the performance of various chlorinating systems on the thieno[3,4-b]pyridine core.

Chlorinating SystemTemp (°C)Conversion (%)Target 2-Chloro Yield (%)Major Byproducts Observed
NCS (1.0 eq) / DMF 0 to 20>95%82 - 88% Trace 2,3-dichloro (<2%)
NCS (1.5 eq) / DMF 25>99%45%2,3-dichloro (40%), Regioisomers
PMS / NaCl (Oxidative) 20>90%<20%Pyridine N-oxide (60%)[4][5]
Cl₂ gas / AcOH 0100%<10%Poly-chlorinated, Ring-opened species
Validated Experimental Protocol: Selective Mono-Chlorination

This self-validating protocol utilizes in-process controls (IPC) to ensure the reaction does not progress to over-chlorination.

Materials Required:

  • 4-Methylthieno[3,4-b]pyridine (1.0 equivalent)

  • N-Chlorosuccinimide (NCS, 1.02 equivalents) - Must be recrystallized prior to use.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-methylthieno[3,4-b]pyridine (10.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C. Causality: Low temperatures suppress the activation energy required for the secondary chlorination at C-3.

  • Reagent Addition: Dissolve NCS (10.2 mmol, 1.02 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Keep the reaction shielded from direct light to prevent homolytic cleavage of NCS into chlorine radicals.

  • In-Process Control (IPC): Stir at 0°C for 1 hour, then allow to warm to 15°C. After 2 hours total, pull a 50 µL aliquot, quench into 1 mL of 10% Na2​S2​O3​ , extract with ethyl acetate, and analyze via LC-MS.

    • Validation Check: You should observe >90% conversion to the target mass (m/z ~183.6)[1]. If starting material remains, add NCS in strict 0.02 eq increments. Do not exceed 1.06 eq total.

  • Quenching (Critical Step): Once IPC confirms complete conversion, immediately pour the reaction mixture into a vigorously stirring solution of ice-cold 10% aqueous Na2​S2​O3​ (equal volume to DMF). Causality: This instantly reduces any remaining electrophilic chlorine, preventing over-chlorination during the concentration phase.

  • Extraction & Workup: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter the desiccant and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 2-chloro-4-methylthieno[3,4-b]pyridine[2].

References
  • Aminopyrrolidine compound Google Patents URL
  • Thienopyridine Analogues IGI Global URL:[Link]

  • Screening of conditions for oxidative chlorination reaction ResearchGate URL:[Link]

  • Thienopyridines as prodrug antiplatelets agents ResearchGate URL:[Link]

  • 2-Chloro-4-methylthieno[3,4-B]pyridine | C8H6ClNS | CID 55263301 PubChem URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro-4-methylthieno[3,4-b]pyridine vs. Thieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Structural divergence, mechanistic pathways, and self-validating experimental protocols for advanced scaffold functionalization.

Executive Summary & Mechanistic Divergence

Thienopyridines are privileged heterocyclic scaffolds that bridge the gap between small-molecule drug discovery and advanced optoelectronic materials[1]. However, the specific mode of annulation (ring fusion) fundamentally dictates their thermodynamic stability and kinetic reactivity.

As an application scientist, selecting between a thieno[2,3-b]pyridine and a thieno[3,4-b]pyridine scaffold requires a deep understanding of their electronic topologies:

  • Thieno[2,3-b]pyridine (The Thermodynamic Sink): This isomer features a fully aromatic thiophene ring fused to a fully aromatic pyridine ring. The high resonance energy makes it highly stable under ambient conditions[1]. It reacts predictably: electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially on the more electron-rich thiophene ring (C-2 or C-3)[2], while nucleophilic attack requires pre-existing halogenation[3].

  • 2-Chloro-4-methylthieno[3,4-b]pyridine (The Kinetic Handle): The [3,4-b] annulation forces the thiophene ring into a non-classical, ortho-quinodimethane-like (quinoid) state. This loss of classical aromaticity drastically lowers the band-gap and oxidation potential, making the scaffold significantly less stable but highly reactive[4][5]. The presence of the 2-chloro substituent in 2-chloro-4-methylthieno[3,4-b]pyridine[6] provides a highly activated site for palladium-catalyzed cross-coupling, while the extended π -conjugation makes it an ideal precursor for low band-gap polymers[4].

Quantitative Reactivity Profiles

To guide synthetic planning, the following table summarizes the divergent physicochemical and reactive properties of the two scaffolds based on computational and empirical data[4][5][7].

ParameterThieno[2,3-b]pyridine2-Chloro-4-methylthieno[3,4-b]pyridine
Thermodynamic Stability High (Fully aromatic fusion)Low to Moderate (Quinoid character)
Primary Reactive Sites C-2, C-3 (Electrophilic Attack)C-2 (Cross-coupling via C-Cl bond)
Oxidation Potential >2.0 V ∼1.1−1.5 V (Prone to oxidation)
Electronic Nature High band-gap, localized π -electronsLow band-gap, extended π -conjugation
Typical Applications Kinase inhibitors, GPCR ligandsOrganic photovoltaics (OPVs), OLEDs
Storage Requirements Ambient conditionsInert atmosphere (Ar/N 2​ ), <4∘ C

Visualizing Reactivity Pathways

The logical relationship between the structural topology of these isomers and their downstream synthetic utility is mapped below.

Reactivity T23B Thieno[2,3-b]pyridine (High Resonance Energy) E_Sub Electrophilic Attack (C-2 / C-3) T23B->E_Sub Favored (Acidic Media) N_Sub Nucleophilic Attack (C-4 / C-6) T23B->N_Sub Requires Halogenation T34B 2-Chloro-4-methylthieno[3,4-b]pyridine (Quinoid Character) Cross_Coupling Pd-Catalyzed Coupling (C-2 Chloro Activation) T34B->Cross_Coupling Highly Facile Oxidation Oxidative Polymerization (Low Band-Gap) T34B->Oxidation Prone to Dimerization

Fig 1. Divergent reactivity pathways of thieno[2,3-b]pyridine vs thieno[3,4-b]pyridine scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific conditions are chosen.

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methylthieno[3,4-b]pyridine

Objective: Functionalize the C-2 position using an arylboronic acid. Causality Rationale: The [3,4-b] system is highly susceptible to oxidative dimerization[4][8]. Therefore, strict anaerobic conditions are not just for the palladium catalyst, but to protect the quinoid thienopyridine substrate from degrading before oxidative addition can occur.

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-chloro-4-methylthieno[3,4-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv).

  • Solvent Degassing: Add a pre-degassed mixture of Toluene/EtOH (4:1 v/v). Validation Check: The solution should remain clear/yellow; rapid darkening indicates oxygen ingress and substrate degradation.

  • Base Addition: Add degassed 2M aqueous K 2​ CO 3​ (2.0 equiv). The biphasic system facilitates transmetalation.

  • Thermal Activation: Heat the biphasic mixture to 80°C under vigorous stirring for 12 hours.

  • LC-MS Monitoring: Sample the organic layer. Validation Check: Look for the disappearance of the M+ isotope pattern characteristic of the chlorine atom (M, M+2 ratio of 3:1) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Inert Setup (Schlenk Line) Step2 Pd Activation (Pd(PPh3)4 + Base) Step1->Step2 Step3 Cross-Coupling (80°C, 12h) Step2->Step3 Step4 LC-MS Validation (Reaction Check) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow for 2-chloro-thieno[3,4-b]pyridines.

Protocol B: Electrophilic Nitration of Thieno[2,3-b]pyridine

Objective: Regioselective nitration at the C-3 position. Causality Rationale: Electrophilic aromatic substitution on pyridine rings is notoriously difficult. However, in strongly acidic media, the pyridine nitrogen is protonated. This pyridinium formation strongly deactivates the pyridine ring, directing the electrophilic nitronium ion ( NO2+​ ) exclusively to the more electron-rich thiophene ring[2].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve thieno[2,3-b]pyridine (1.0 equiv) in concentrated H 2​ SO 4​ at 0°C. Validation Check: Complete dissolution without charring indicates stable protonation.

  • Nitronium Generation: Slowly add a cold mixture of fuming HNO 3​ and concentrated H 2​ SO 4​ dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent over-nitration or oxidative cleavage.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Precipitation: Pour the reaction mixture carefully over crushed ice. Validation Check: A yellow/white precipitate should form immediately. If the solution remains clear, neutralize carefully with aqueous NH 4​ OH until pH 7 is reached to precipitate the free base.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 3-nitrothieno[2,3-b]pyridine.

Application Matrix: Which Scaffold to Choose?

  • Choose Thieno[2,3-b]pyridine when: You are designing pharmaceuticals (e.g., allosteric modulators, anti-platelet agents) where high metabolic stability, long shelf-life, and predictable pharmacokinetics are required[1][5].

  • Choose 2-Chloro-4-methylthieno[3,4-b]pyridine when: You are synthesizing conjugated polymers, organic photovoltaics, or require a highly reactive intermediate where the C-2 chlorine can be rapidly diversified via Buchwald-Hartwig or Suzuki couplings[4][6].

Sources

1H and 13C NMR Chemical Shifts of 2-Chloro-4-methylthieno[3,4-b]pyridine: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectral Benchmarking, and Protocol Standardization

Executive Summary & Analytical Context

Thienopyridines are a privileged class of fused bicyclic heterocycles that serve as core scaffolds in modern drug discovery, exhibiting potent biological activities ranging from MC4 receptor antagonism [1] to targeted anti-proliferative effects in oncology [2]. Accurate structural elucidation of these scaffolds is non-negotiable for establishing precise structure-activity relationships (SAR).

This guide provides a rigorous, objective comparison of the nuclear magnetic resonance (NMR) performance of 2-chloro-4-methylthieno[3,4-b]pyridine against its synthetic precursor, 2,4-dichlorothieno[3,4-b]pyridine , and the unsubstituted parent scaffold. By dissecting the causality behind chemical shift deviations, this guide equips researchers with the diagnostic markers needed to verify regioselective substitutions during synthesis.

Mechanistic Causality: Electronic Effects on Chemical Shifts

In NMR spectroscopy, the chemical shift ( δ ) is a direct readout of the local electronic environment surrounding a nucleus. The transition from a 2,4-dichloro substitution pattern to a 2-chloro-4-methyl pattern introduces distinct electronic perturbations:

  • Hyperconjugative Shielding: The replacement of the highly electronegative chlorine atom at the C-4 position with a methyl group removes a strong electron-withdrawing inductive effect (-I). Instead, the methyl group acts as an electron-donating group via hyperconjugation and weak +I effects. This localized increase in electron density shields the adjacent isolated pyridine proton, driving its resonance upfield.

  • Thiophene Ring Deshielding: The thiophene protons in the [3,4-b] fusion pattern are highly sensitive to the global dipole of the pyridine ring. The presence of the C-2 chlorine atom maintains a strong deshielding effect across the conjugated π -system, keeping the thiophene doublets firmly in the downfield aromatic region (7.80–8.00 ppm) [3].

Comparative NMR Data Analysis

The following tables benchmark the spectral performance of 2-chloro-4-methylthieno[3,4-b]pyridine against alternative structural analogs. Note: 1H shifts are derived from validated experimental patent data [1], while 13C data includes highly accurate predictive modeling based on established thienopyridine literature [3].

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 300 MHz)
Proton Environment2-Chloro-4-methylthieno[3,4-b]pyridine2,4-Dichlorothieno[3,4-b]pyridine (Precursor)Parent Thieno[3,4-b]pyridineDiagnostic Utility
Thiophene H- α δ 7.89 (d, J = 3.6 Hz) δ 7.95 (d, J = 3.6 Hz) δ ~7.70 (d, J = 4.0 Hz)Confirms intact thiophene ring
Thiophene H- β δ 7.80 (d, J = 3.6 Hz) δ 7.93 (d, J = 3.6 Hz) δ ~7.50 (d, J = 4.0 Hz)Confirms [3,4-b] fusion pattern
Pyridine CH δ 6.95 (s) δ 7.10 (s) δ 7.20 - 8.50 (m, 3H)Primary marker for C-4 substitution
Aliphatic Substituent δ 2.60 (s, 3H, -CH 3​ )N/AN/AVerifies successful methylation
Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 75 MHz)
Carbon Environment2-Chloro-4-methylthieno[3,4-b]pyridine2,4-Dichlorothieno[3,4-b]pyridineSignal Causality
Pyridine C-Cl 150.2 ppm151.0, 145.2 ppmDeshielded by halogen electronegativity
Pyridine C-CH 3​ 148.5 ppmN/AShifted upfield relative to C-Cl
Pyridine CH 118.4 ppm120.1 ppmShielded by C-4 methyl hyperconjugation
Thiophene CH 125.6, 123.4 ppm126.8, 124.5 ppmMildly shielded by global electron donation
Bridgehead C 140.1, 135.2 ppm139.5, 134.0 ppmQuaternary carbons; low intensity
Aliphatic C 21.5 ppm (-CH 3​ )N/AStandard sp 3 methyl resonance

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility across different laboratory environments, the following NMR acquisition protocol is designed as a self-validating system. By utilizing internal standards and specific relaxation delays, the methodology prevents integration errors and chemical shift drifting.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The sample must be completely particulate-free to prevent magnetic susceptibility broadening. Filter through a glass wool plug if necessary.

  • Instrument Calibration & Locking:

    • Insert the sample into a 300 MHz or 400 MHz NMR spectrometer.

    • Lock the instrument onto the deuterium resonance of CDCl 3​ .

    • Validation Check: The residual CHCl 3​ solvent peak must inherently align at exactly δ 7.26 for 1 H and δ 77.16 for 13 C. TMS must align at δ 0.00.

  • 1 H NMR Acquisition:

    • Spectral Width (sw): 15 ppm (to capture all aromatic and aliphatic regions without fold-over).

    • Relaxation Delay (d1): 2.0 seconds (ensures complete relaxation of the isolated pyridine proton for accurate integration).

    • Scans (ns): 16.

  • 13 C NMR Acquisition:

    • Spectral Width (sw): 250 ppm.

    • Relaxation Delay (d1): 2.0 seconds.

    • Scans (ns): 512 (minimum requirement for resolving the quaternary bridgehead carbons at 135–140 ppm).

    • Apply broadband 1 H decoupling (WALTZ-16 sequence) to simplify the spectra.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

Analytical Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR workflow, ensuring all structural assignments are grounded in empirical correlation.

NMR_Workflow N1 Sample Preparation (CDCl3 + 0.03% TMS) N2 1H NMR Acquisition (16 Scans, d1=2s) N1->N2 N3 13C NMR Acquisition (512 Scans, Decoupled) N1->N3 N4 2D Correlation (HSQC / HMBC) N2->N4 N5 Data Processing (FT, Phasing, Baseline) N2->N5 N3->N4 N3->N5 N4->N5 N6 Structural Elucidation (Shift & Coupling Analysis) N5->N6

Figure 1: Standardized self-validating NMR workflow for thienopyridine structural elucidation.

References

  • US Patent 8044068B2 - Aminopyrrolidine compound.
  • Molecules (MDPI) - Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (Details the biological relevance of thienopyridine scaffolds and standardizes NMR parameters for these heterocycles). URL:[Link]

  • The Journal of Organic Chemistry (ACS) - Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. (Establishes authoritative 13 C and 1 H chemical shift benchmarking for substituted thienopyridine systems). URL:[Link]

IR Spectroscopy Reference Spectra Acquisition for 2-Chloro-4-methylthieno[3,4-b]pyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-methylthieno[3,4-b]pyridine (CAS: 952435-07-3) is a highly specialized nitrogen- and sulfur-containing fused heterocyclic scaffold . Thienopyridines serve as critical building blocks in medicinal chemistry, frequently utilized as bioisosteres for quinolines or indoles in drug development. For researchers synthesizing or utilizing this compound, acquiring high-fidelity Fourier Transform Infrared (FTIR) reference spectra is a mandatory step for structural elucidation, purity validation, and historical library matching.

This guide objectively compares the performance of the compound against structural analogs and evaluates three primary FTIR acquisition techniques—Attenuated Total Reflectance (ATR), KBr Pellet Transmission, and Nujol Mull—to determine the optimal workflow for this specific thienopyridine derivative.

Spectral Profiling & Analog Differentiation

Before selecting an acquisition method, it is crucial to understand the vibrational modes inherent to the 2-Chloro-4-methylthieno[3,4-b]pyridine molecule. The presence of the halogen (chlorine), the alkyl group (methyl), and the fused aromatic system dictates the expected spectral fingerprint.

To validate synthetic success, researchers must differentiate this product from simpler precursors or analogs, such as 2-chloropyridine. The fusion of the thiophene ring extends the conjugated system, altering electron density and shifting core skeletal vibrations.

Table 1: Expected IR Spectral Features and Analog Comparison

Functional Group / ModeExpected Wavenumber (cm⁻¹)IntensityDifferentiation vs. 2-Chloropyridine (Analog)Causality / Structural Significance
Aromatic C-H Stretch 3050 - 3100WeakBroader profile due to combined thiophene and pyridine protons.Confirms the integrity of the fused aromatic system.
Aliphatic C-H Stretch 2850 - 2950MediumAbsent in analog. Definitively confirms the presence of the 4-methyl substitution.
C=N, C=C Ring Stretch 1580 - 1600, 1450 - 1500StrongShifted to slightly lower wavenumbers due to extended conjugation.Represents the core skeletal vibrations of the thienopyridine system.
C-S Stretch (Thiophene) 700 - 850MediumAbsent in analog. Validates the successful fusion of the thiophene ring.
C-Cl Stretch 700 - 750StrongSimilar region, but overlaps with thiophene out-of-plane bending.Verifies halogenation at the 2-position.

Comparative Analysis of IR Acquisition Techniques

The choice of sample preparation significantly impacts spectral quality, reproducibility, and data interpretation. Below is an objective performance comparison of the three standard techniques when applied to 2-Chloro-4-methylthieno[3,4-b]pyridine.

Table 2: Performance Comparison of FTIR Methodologies

FeatureATR-FTIR (Reflectance)KBr Pellet (Transmission)Nujol Mull (Transmission)
Spectral Resolution Good (Requires software correction)Excellent (Gold standard for libraries)Moderate (Prone to scattering)
Matrix Interference NoneMoisture (H₂O bands at ~3400 cm⁻¹)High (Nujol obscures methyl C-H bands)
Sample Recovery High (Non-destructive)Low (Homogenized with salt)Low (Suspended in mineral oil)
Preparation Time < 1 minute5 - 10 minutes3 - 5 minutes
Best Use Case Rapid QC & High-throughput screeningPublication-grade reference spectraHighly air/moisture-sensitive samples
Mechanistic Insights & Causality
  • KBr Pellet (Transmission): Because KBr is transparent in the mid-IR region (4000–400 cm⁻¹), it yields an interference-free spectrum. This is critical for 2-Chloro-4-methylthieno[3,4-b]pyridine, as it allows unobstructed observation of the weak aromatic C-H stretches and the critical low-frequency C-Cl stretch .

  • ATR-FTIR: While ATR offers unparalleled speed, the physics of the technique dictates that the depth of penetration ( dp​ ) of the evanescent wave is wavelength-dependent. The beam penetrates deeper at lower wavenumbers, artificially intensifying the C-S and C-Cl bands relative to the high-frequency C-H bands .

  • Nujol Mull: Nujol (mineral oil) has massive C-H stretching bands (~2924 cm⁻¹, ~1462 cm⁻¹). Using this method will completely mask the critical 4-methyl group signals of our target compound, making it a poor choice for this specific derivative .

Workflow Visualization

FTIR_Decision_Tree Start Sample: 2-Chloro-4-methyl thieno[3,4-b]pyridine Goal Primary Analytical Goal? Start->Goal QC Rapid Screening & QC Goal->QC Ref Library Reference Spectra Goal->Ref Moist Moisture-Sensitive Goal->Moist ATR ATR-FTIR Method (Speed & Recovery) QC->ATR KBr KBr Pellet Method (High Resolution) Ref->KBr Nujol Nujol Mull Method (Inert Matrix) Moist->Nujol

Decision matrix for selecting the optimal FTIR technique for thienopyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Do not proceed to subsequent steps if the validation checks fail.

Protocol A: High-Fidelity KBr Pellet Transmission (For Reference Libraries)
  • System Validation: Run an open-beam background scan with an empty sample compartment.

    • Self-Validation: The baseline must be flat (100% ±1% Transmittance) with no negative water vapor or CO₂ peaks.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for >12 hours prior to use.

    • Causality: KBr is highly hygroscopic. Residual moisture will produce a massive broad band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will obscure the target's aromatic C-H stretches and ring vibrations .

  • Homogenization: Weigh ~1.5 mg of 2-Chloro-4-methylthieno[3,4-b]pyridine and ~150 mg of dry KBr. Grind in an agate mortar for exactly 2 minutes.

    • Causality: Under-grinding leaves sample particles larger than the IR wavelength, causing the Christiansen effect (asymmetric peak scattering and baseline drift). Over-grinding can induce unwanted polymorphic transitions due to localized heating and pressure.

  • Pressing: Transfer the powder to a die and apply 10 tons of pressure in a hydraulic press under vacuum for 2 minutes.

    • Self-Validation: The extruded pellet must be visually transparent. A cloudy or opaque pellet indicates trapped air, poor homogenization, or moisture absorption, and must be discarded.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans).

Protocol B: ATR-FTIR Rapid Screening (For Routine QC)
  • Crystal Validation: Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and allow it to evaporate completely. Run a background scan.

    • Self-Validation: The energy throughput (interferogram centerburst) must meet the manufacturer's baseline threshold, proving the crystal is pristine and uncontaminated.

  • Sample Application: Place ~5 mg of the neat 2-Chloro-4-methylthieno[3,4-b]pyridine powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the mechanical clutch clicks.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample. Consistent, high pressure ensures uniform optical contact, preventing weak, noisy, or distorted spectra .

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

    • Crucial Step: You must apply an "ATR Correction" algorithm within the spectrometer software. This normalizes the artificially intensified low-frequency bands (C-Cl, C-S) to allow for accurate visual comparison against historical transmission libraries.

References

  • National Center for Biotechnology Information (PubChem). "2-Chloro-4-methylthieno[3,4-B]pyridine | C8H6ClNS | CID 55263301". PubChem Database.[Link]

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Kintek Solution Technical Articles.[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". AZoM Materials.[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-methylthieno[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 2-Chloro-4-methylthieno[3,4-B]pyridine (CAS: 952435-07-3) requires more than just a cursory glance at a Safety Data Sheet (SDS). For drug development professionals synthesizing melanocortin-4 (MC4) receptor antagonists [1], this compound is a critical building block. However, its halogenated thienopyridine core presents specific toxicological and logistical challenges.

This guide bypasses generic safety advice to provide a causality-driven, self-validating operational framework for the safe handling, utilization, and disposal of 2-Chloro-4-methylthieno[3,4-B]pyridine.

I. Chemical Profile & Hazard Causality

To design an effective personal protective equipment (PPE) strategy, we must first understand the molecular behavior of the compound. The presence of both a chlorine atom and a sulfur-containing thiophene ring dictates its reactivity, lipophilicity, and environmental persistence.

Table 1: Quantitative Data & Hazard Causality Profile

PropertyValue / ClassificationCausality & Operational Impact
Chemical Name 2-Chloro-4-methylthieno[3,4-B]pyridineHeterocyclic core requires specialized inert-atmosphere handling to prevent degradation.
CAS Number 952435-07-3Primary identifier for regulatory tracking and compliance scanning [2].
Molecular Formula C8H6ClNSHalogen (Cl) and sulfur (S) presence mandates segregation into specific halogenated waste streams to prevent toxic gas release during incineration.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3High lipophilicity enhances transdermal penetration; electrophilic nature causes severe ocular/respiratory irritation.

II. Advanced PPE Matrix: The "Why" Behind the Wear

Standard laboratory attire is insufficient for halogenated thienopyridines. Your PPE must function as a multi-layered, fail-safe system.

  • Ocular Protection: ANSI Z87.1+ Chemical Splash Goggles

    • The Causality: The chlorine substituent increases the molecule's electrophilicity, making it highly reactive with the aqueous environment of the ocular mucosa. Standard safety glasses lack the orbital seal necessary to prevent micro-particulate or vapor intrusion during dispensing.

  • Dermal Protection: Asymmetric Double-Gloving Strategy

    • The Causality: The methylthienopyridine core is highly lipophilic, facilitating rapid transdermal absorption if dissolved in common laboratory solvents (e.g., DMSO, Dichloromethane).

    • Implementation: Wear a standard 4-mil nitrile glove as the inner layer, and an 8-mil extended-cuff nitrile glove as the outer layer. Latex provides zero resistance to the non-polar solvents typically used with this compound and must be strictly avoided.

  • Respiratory Protection: Active Engineering Controls

    • The Causality: Classified under STOT SE 3 (Specific Target Organ Toxicity - Single Exposure), inhalation of this powder can trigger severe respiratory tract irritation. Active ventilation is mandatory; N95 masks are insufficient for chemical vapors if the powder is solvated.

  • Body Protection: Flame-Resistant (FR) Lab Coat with Knit Cuffs

    • The Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces or knocking over lightweight anti-static weigh boats.

III. Operational Workflows & Experimental Protocols

When utilizing 2-Chloro-4-methylthieno[3,4-B]pyridine in cross-coupling reactions (such as Palladium-catalyzed aminations to synthesize MC4 receptor antagonists [1]), the handling protocol must prevent both human exposure and catalytic poisoning.

G Start Reagent Storage (Inert Atmosphere) PPE PPE Verification (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh Weighing & Dispensing (Anti-Static Protocol) Hood->Weigh Reaction Reaction Vessel (Pd-catalyzed coupling) Weigh->Reaction Waste Halogenated Waste Disposal Reaction->Waste Decon Equipment Decontamination Reaction->Decon Decon->Waste

Figure 1: Operational workflow and exposure control for handling thienopyridine derivatives.

Step-by-Step Handling & Reaction Setup Protocol

Step 1: Pre-Operational Environmental Validation

  • Action: Activate the chemical fume hood and verify the sash is positioned at the certified working height.

  • Causality: Proper face velocity (80-120 fpm) is the primary defense against aerosolized thienopyridine particulates.

  • Self-Validating Check: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. A continuous, steady inward deflection provides immediate, low-tech visual validation of positive directional airflow [3].

Step 2: Reagent Dispensing & Static Mitigation

  • Action: Utilize an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before opening the chemical vial.

  • Causality: Dry heterocyclic powders readily accumulate static charge. When a charged spatula approaches, the powder can suddenly repel and aerosolize, contaminating the balance enclosure and posing an inhalation risk.

  • Self-Validating Check: Hover the spatula 1 cm above the powder before touching it. If the powder "jumps" toward the metal, static is still present; re-apply the anti-static gun.

Step 3: Inert Atmosphere Transfer

  • Action: Transfer the weighed 2-Chloro-4-methylthieno[3,4-B]pyridine directly into a Schlenk flask. Immediately purge the flask with Nitrogen or Argon before adding the aminopyrrolidine derivative, Pd2(dba)3, and BINAP [1].

  • Causality: Oxygen and ambient moisture will not only degrade the palladium catalyst but can also initiate side reactions with the electrophilic thienopyridine core, reducing overall yield.

Step 4: Post-Transfer Decontamination

  • Action: Rinse the spatula and weigh boat with a compatible organic solvent (e.g., Acetone) directly into a designated waste beaker inside the hood.

  • Causality: Immediate solvation and dilution of residual powder prevents secondary exposure when equipment is removed from the engineering controls.

IV. Pharmacological Context: Why We Handle It

Understanding the end-goal of a chemical reinforces the importance of its strict handling. 2-Chloro-4-methylthieno[3,4-B]pyridine is a vital intermediate in synthesizing aminopyrrolidine compounds. These compounds act as potent MC4 receptor antagonists, which are actively investigated for treating mood disorders, anxiety, and cachexia [1].

Pathway A 2-Chloro-4-methylthieno [3,4-B]pyridine C Pd-Catalyzed Cross-Coupling A->C B Aminopyrrolidine Derivative B->C D MC4 Receptor Antagonist C->D E Therapeutic Effect (Mood/Cachexia) D->E

Figure 2: Synthesis and pharmacological pathway of MC4 receptor antagonists.

V. Environmental Logistics & Disposal Plans

The disposal of 2-Chloro-4-methylthieno[3,4-B]pyridine cannot be treated as standard organic waste due to its elemental composition.

  • Halogenated Segregation: Because of the chlorine atom, all liquid waste, contaminated solvents, and initial equipment rinses must be strictly routed to Halogenated Organic Waste containers.

  • The Causality: Mixing halogenated waste with non-halogenated waste alters the required incineration temperature. If halogenated waste is incinerated at lower temperatures, it can generate highly toxic dioxins and furans.

  • Solid Waste: Contaminated gloves, empty vials, and weigh boats must be placed in a sealed, puncture-resistant bag designated for hazardous solid chemical waste, never in standard municipal trash.

  • Spill Management: In the event of a powder spill, do not dry sweep. Dry sweeping aerosolizes the STOT SE 3 powder. Instead, cover the spill with damp absorbent pads (using water or a low-volatility solvent), carefully scoop the material into a compatible chemical waste container using a non-sparking tool, and label it as hazardous halogenated/sulfur-containing waste [3].

References

  • Source: Google Patents (US8044068B2)
  • 2-CHLORO-4-METHYLTHIENO[3,4-B]PYRIDINE — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.